ACBI1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H19BrN4OS2 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
N-[3-(2-aminoethyldisulfanyl)propyl]-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H19BrN4OS2/c16-12-4-2-11(3-5-12)13-10-14(20-19-13)15(21)18-7-1-8-22-23-9-6-17/h2-5,10H,1,6-9,17H2,(H,18,21)(H,19,20) |
Clave InChI |
JQUQWVUKOFNECI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NCCCSSCCN)Br |
Origen del producto |
United States |
Foundational & Exploratory
The Role of ACBI1 in BAF Complex Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF chromatin remodeling complex, also known as the BAF complex, plays a critical role in regulating gene expression by controlling the accessibility of DNA to transcription factors. Mutations in subunits of the BAF complex are implicated in approximately 20% of human cancers, making it a significant target for therapeutic development.[1] One promising strategy is the targeted degradation of key BAF complex subunits. This guide provides an in-depth technical overview of ACBI1, a synthetic Proteolysis Targeting Chimera (PROTAC), and its role in mediating the degradation of specific BAF complex components.
This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of the BAF ATPase subunits SMARCA2 and SMARCA4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By simultaneously engaging a target protein and an E3 ligase, this compound induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Mechanism of Action of this compound
The degradation of BAF complex subunits by this compound is a multi-step process initiated by the formation of a ternary complex. This process ultimately leads to the targeted protein's destruction by the cell's own protein disposal machinery.
Signaling Pathway for this compound-Mediated Degradation:
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in various cancer cell lines. The following tables summarize the key quantitative data for this compound-mediated degradation and its anti-proliferative effects.
| Target Protein | Cell Line | DC50 (nM) | Reference |
| SMARCA2 | MV-4-11 | 6 | [1][3][4] |
| SMARCA4 | MV-4-11 | 11 | [3][4] |
| PBRM1 | MV-4-11 | 32 | [3][4] |
| SMARCA2 | NCI-H1568 | 3.3 | [3][4] |
| PBRM1 | NCI-H1568 | 15.6 | [3][4] |
-
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein.
| Cell Line | IC50 (nM) | Reference |
| MV-4-11 | 28 | [3] |
| NCI-H1568 | 68 | [3] |
| SK-MEL-5 | 77 | [3] |
-
IC50 : The concentration of the drug that inhibits a biological process (e.g., cell proliferation) by 50%.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Protein Expression and Purification
Expression and Purification of SMARCA2 Bromodomain (for in vitro assays): The human SMARCA2 bromodomain (residues 1373-1493) can be cloned into a pET28a vector with an N-terminal 6xHis-tag.[5] The protein is then expressed in E. coli BL21 (DE3) cells.[5] Protein expression is induced with IPTG at 16°C overnight.[5] The cells are harvested, lysed by sonication, and the His-tagged protein is purified from the soluble fraction using nickel-affinity chromatography.
Purification of the VHL-ElonginB-ElonginC (VCB) Complex: The VCB complex can be co-expressed in E. coli and purified.[6] This typically involves co-expression of VHL, Elongin B, and Elongin C, followed by a multi-step purification process that may include affinity, ion-exchange, and size-exclusion chromatography to obtain a pure and active complex.
Biophysical Assays for Ternary Complex Formation
Workflow for Biophysical Characterization:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is used to measure the formation of the ternary complex in solution. A general protocol involves using a tagged VCB complex (e.g., with a donor fluorophore) and a tagged SMARCA2 bromodomain (e.g., with an acceptor fluorophore). The formation of the ternary complex in the presence of this compound brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal. The assay can be performed in a microplate format, and the TR-FRET signal is read on a compatible plate reader.
Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation. A typical setup involves immobilizing the VCB complex on a sensor chip.[7] Solutions of the SMARCA2 bromodomain with or without this compound are then flowed over the chip surface.[7] The binding events are detected in real-time as a change in the refractive index at the sensor surface.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing information on binding affinity, stoichiometry, and thermodynamic parameters. A representative experiment involves titrating this compound into a solution containing the SMARCA2 bromodomain and the VCB complex. The heat released or absorbed during the formation of the ternary complex is measured.
Cellular Assays for Degradation and Biological Effects
Workflow for Cellular Characterization:
Cell Culture: The MV-4-11 cell line, a human biphenotypic B myelomonocytic leukemia cell line, is a commonly used model for studying this compound.[1] These cells are grown in suspension in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation: To assess protein degradation, cells are treated with varying concentrations of this compound for a specified time. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin). The signal is then detected using a corresponding secondary antibody and a chemiluminescent substrate. Band intensities are quantified to determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation: Co-IP is used to demonstrate the formation of the BAF-ACBI1-VHL ternary complex in cells. Cells are treated with this compound, often in the presence of a proteasome inhibitor to prevent the degradation of the target protein. Cell lysates are then incubated with an antibody against one of the complex components (e.g., VHL). The antibody-protein complexes are captured, washed, and then analyzed by western blotting using antibodies against the other components of the complex (e.g., SMARCA2/4).
Mass Spectrometry-Based Proteomics: To assess the selectivity of this compound, global proteomic analysis can be performed. Cells are treated with this compound or a vehicle control. Following lysis and protein digestion, the resulting peptides are analyzed by mass spectrometry to identify and quantify changes in the abundance of thousands of proteins across the proteome.
Cell Viability Assay (e.g., CellTiter-Glo®): The anti-proliferative effects of this compound are measured using cell viability assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.[8] Cells are plated in multi-well plates and treated with a range of this compound concentrations. After the incubation period, the CellTiter-Glo® reagent is added, and the luminescent signal, which is proportional to the number of viable cells, is measured.[9][10][11][12]
Conclusion
This compound serves as a potent and valuable chemical tool for studying the functional consequences of acute BAF complex degradation. Its ability to induce the rapid and selective degradation of SMARCA2, SMARCA4, and PBRM1 allows for the investigation of the roles of these proteins in cancer cell biology. The methodologies outlined in this guide provide a framework for the characterization of this compound and other PROTAC-based degraders, from initial biophysical validation to the assessment of their cellular effects. This in-depth understanding is crucial for the continued development of targeted protein degradation as a therapeutic strategy for cancers with BAF complex vulnerabilities.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 7. aragen.com [aragen.com]
- 8. promega.com [promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. ch.promega.com [ch.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. scribd.com [scribd.com]
The PROTAC ACBI1: A Technical Guide to its Impact on Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACBI1 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex, specifically SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1. By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of these key chromatin remodelers. This targeted degradation leads to significant alterations in chromatin accessibility, gene expression, and ultimately, cell fate, with profound anti-proliferative effects observed in various cancer cell lines. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the underlying biological pathways.
Introduction to this compound and Chromatin Remodeling
The BAF (SWI/SNF) complex is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering nucleosome positioning.[1] The catalytic activity of this complex is driven by one of two mutually exclusive ATPases, SMARCA2 (also known as BRM) or SMARCA4 (also known as BRG1).[2] Dysregulation of the BAF complex is implicated in approximately 20% of human cancers, making its components attractive targets for therapeutic intervention.[3]
This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2] This tripartite interaction facilitates the formation of a ternary complex, leading to the polyubiquitination of the target proteins and their subsequent degradation by the proteasome.[3] The acute and profound knockdown of SMARCA2/4 induced by this compound provides a powerful tool to study the functional consequences of BAF complex inactivation.[1]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro studies, primarily focusing on its degradation capability (DC50) and its impact on cell proliferation (IC50).
Table 1: Degradation Efficacy (DC50) of this compound
| Target Protein | Cell Line | DC50 (nM) | Treatment Time | Reference |
| SMARCA2 | MV-4-11 | 6 | 18 hours | [2][4] |
| SMARCA4 | MV-4-11 | 11 | 18 hours | [2][4] |
| PBRM1 | MV-4-11 | 32 | 18 hours | [2][4] |
| SMARCA2 | NCI-H1568 | 3.3 | 18 hours | [4] |
| PBRM1 | NCI-H1568 | 15.6 | 18 hours | [4] |
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) | Treatment Time | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 29 | 7 days | [5] |
| SK-MEL-5 | Melanoma (SMARCA4 deficient) | 77 | 7 days | [5] |
| NCI-H1568 | Non-Small Cell Lung Cancer | 68 | Not Specified |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves a series of orchestrated molecular events, culminating in the degradation of its target proteins and subsequent downstream effects on cellular processes.
References
The Discovery and Initial Studies of ACBI1: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial discovery and characterization of ACBI1, a potent and selective degrader of the BAF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1. This compound is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This guide details the seminal findings, quantitative data, and experimental methodologies that established this compound as a critical chemical tool for studying BAF complex biology and a promising starting point for therapeutic development.
Introduction
The SWI/SNF chromatin remodeling complexes, also known as BAF complexes in mammals, play a crucial role in regulating gene expression by altering the structure of chromatin. The ATP-dependent helicase subunits of these complexes, SMARCA2 and SMARCA4, are essential for this function. Notably, mutations in subunits of the BAF complex are implicated in approximately 20% of human cancers, making them attractive targets for therapeutic intervention.[1]
This compound emerged from a structure-based design approach as a heterobifunctional molecule, or PROTAC, engineered to induce the degradation of SMARCA2 and SMARCA4.[2] This was achieved by linking a ligand for the bromodomains of these proteins to a ligand for the VHL E3 ubiquitin ligase.[2] The initial research, spearheaded by a collaboration between the University of Dundee and Boehringer Ingelheim, demonstrated that this compound is a potent and cooperative degrader of its targets, leading to anti-proliferative effects in cancer cell lines.[2][3]
Mechanism of Action
This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins. The molecule is composed of three key components: a ligand that binds to the bromodomain of SMARCA2 and SMARCA4, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2][4] This tripartite structure facilitates the formation of a ternary complex between the target protein, this compound, and the VHL E3 ligase.[2] The proximity induced by this complex formation allows for the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ACBI1: Targets and Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that induces the degradation of key subunits of the BAF (SWI/SNF) chromatin remodeling complex. By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound effectively targets the ATPase subunits SMARCA2 and SMARCA4, and to a lesser extent, the PBRM1 subunit, for proteasomal degradation. This degradation leads to significant anti-proliferative effects and induction of apoptosis in various cancer cell lines, particularly those with a dependency on the BAF complex for survival. This technical guide provides a comprehensive overview of this compound's targets, its mechanism of action, and the downstream signaling pathways affected by the degradation of these critical chromatin remodelers. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the BAF complex.
Introduction to this compound and the BAF Chromatin Remodeling Complex
The BAF (Brg1/Brm-associated factors) complex, also known as the SWI/SNF complex in mammals, is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression. It alters the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins. The catalytic core of the BAF complex is comprised of one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM). Mutations and dysregulation of BAF complex subunits are implicated in over 20% of human cancers, making it a prime target for therapeutic intervention.
This compound is a bifunctional molecule designed to induce the degradation of SMARCA2, SMARCA4, and PBRM1. It consists of a ligand that binds to the bromodomain of these target proteins, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of the target proteins and their subsequent degradation by the proteasome.
This compound Targets and Degradation Efficacy
This compound demonstrates potent and selective degradation of its primary targets. The degradation efficiency is typically measured by the half-maximal degradation concentration (DC50).
| Target Protein | Cell Line | DC50 (nM) | Reference |
| SMARCA2 | MV-4-11 | 6 | [1][2][3][4] |
| SMARCA4 | MV-4-11 | 11 | [1][2][3][4] |
| PBRM1 | MV-4-11 | 32 | [1][2][3][4] |
Downstream Signaling Pathways Modulated by this compound
The degradation of SMARCA2, SMARCA4, and PBRM1 by this compound initiates a cascade of downstream signaling events, culminating in anti-proliferative effects and apoptosis in cancer cells.
Apoptosis Induction
Degradation of SMARCA2 and SMARCA4 has been shown to induce apoptosis. This is achieved through the modulation of key apoptotic regulators.
-
Regulation of the Bcl-2 Family: Evidence suggests that SMARCA4 can regulate the expression of the anti-apoptotic protein Bcl-2. Loss of SMARCA4 can lead to a decrease in Bcl-2 levels, tipping the cellular balance towards apoptosis.
-
PI3K/AKT Signaling: The PI3K/AKT pathway is a critical cell survival pathway. SMARCA4 has been implicated in the activation of this pathway, which in turn can promote the expression of oncogenes like MYC and BCL2.[3] Degradation of SMARCA4 can, therefore, lead to the downregulation of this pro-survival pathway.
Figure 1: this compound-mediated degradation of SMARCA2/4 leading to apoptosis.
Cell Cycle Regulation
The BAF complex is a critical regulator of the cell cycle. Degradation of its core subunits by this compound can lead to cell cycle arrest.
-
c-MYC Regulation: The oncoprotein c-MYC is a key driver of cell proliferation. The BAF complex, and specifically SMARCA4, has been shown to interact with and regulate the transcriptional activity of c-MYC.[5][6] Degradation of SMARCA4 can therefore disrupt c-MYC-driven gene expression programs essential for cell cycle progression.
-
Cyclin and CDK Regulation: Loss of SMARCA4 has been demonstrated to cause a significant downregulation of Cyclin D1.[7] This reduction in Cyclin D1 levels can lead to decreased CDK4/6 activity, resulting in cell cycle arrest at the G1/S checkpoint. This also creates a therapeutic vulnerability, making SMARCA4-deficient cells highly sensitive to CDK4/6 inhibitors.
Figure 2: this compound-mediated degradation of SMARCA2/4 leading to cell cycle arrest.
PBRM1-dependent NF-κB Signaling
PBRM1 is a subunit of the PBAF variant of the BAF complex. Its loss has been specifically linked to the activation of the pro-tumorigenic NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, particularly in clear cell renal cell carcinoma.[8][9][10]
-
NF-κB Activation: In the absence of PBRM1, the PBAF complex can redistribute to distal enhancer regions containing NF-κB binding motifs. This leads to heightened NF-κB activity and the subsequent expression of its target genes, which are involved in inflammation, cell survival, and proliferation.
Figure 3: this compound-mediated degradation of PBRM1 leading to NF-κB activation.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Western Blotting for BAF Subunit Degradation
This protocol is for assessing the degradation of SMARCA2, SMARCA4, and PBRM1 following this compound treatment.
Figure 4: Western Blotting Workflow.
Materials:
-
Cell lines (e.g., MV-4-11)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 5: Annexin V/PI Apoptosis Assay Workflow.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound as described previously.
-
Harvest and Wash: Harvest cells and wash twice with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4][11]
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled multiwell plates
-
Luminometer
Procedure:
-
Cell Plating: Plate cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[2][12]
Conclusion
This compound represents a powerful chemical probe for studying the biological functions of the BAF chromatin remodeling complex and a promising therapeutic lead for cancers dependent on this complex. Its ability to induce the degradation of SMARCA2, SMARCA4, and PBRM1 provides a unique tool to dissect the downstream consequences of their loss. The resulting disruption of key signaling pathways controlling apoptosis and cell cycle progression underscores the therapeutic potential of targeted protein degradation in oncology. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. mSWI/SNF (BAF) Complexes Facilitate Decatentation of DNA by Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC TRANSCRIPTION FACTORS: KEY REGULATORS BEHIND ESTABLISHMENT AND MAINTENANCE OF PLURIPOTENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMARCAL1 Negatively Regulates C-Myc Transcription By Altering The Conformation Of The Promoter Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PBRM1 loss in kidney cancer unbalances the proximal tubule master transcription factor hub to repress proximal tubule differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Efficacy of ACBI1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACBI1, a potent and selective heterobifunctional degrader, has emerged as a critical tool in the exploration of BAF (SWI/SNF) complex vulnerabilities in oncology. This document provides an in-depth technical overview of the anti-proliferative effects of this compound, detailing its mechanism of action, quantitative efficacy across various cancer cell lines, and comprehensive experimental protocols for its characterization.
Introduction
The BAF (SWI/SNF) chromatin remodeling complex plays a crucial role in regulating gene expression, and its subunits are frequently mutated in a wide array of human cancers.[1] this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ATPase subunits of the BAF complex, SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1.[2][3] By hijacking the cell's natural protein disposal machinery, this compound offers a powerful approach to probe the consequences of acute BAF complex subunit depletion and presents a promising therapeutic strategy for cancers dependent on these proteins.
Mechanism of Action
This compound functions by forming a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows sub-stoichiometric concentrations of this compound to achieve profound and sustained degradation of the target proteins, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Caption: Mechanism of action of this compound.
Quantitative Data on Anti-Proliferative Effects
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values are summarized below.
Table 1: this compound Anti-Proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 29[2] |
| SK-MEL-5 | Melanoma (SMARCA4-deficient) | 77[1] |
| NCI-H1568 | Non-Small Cell Lung Cancer | 68[2] |
Table 2: this compound Degradation Activity (DC50)
| Cell Line | Target Protein | DC50 (nM) |
| MV-4-11 | SMARCA2 | 6[3] |
| MV-4-11 | SMARCA4 | 11[3] |
| MV-4-11 | PBRM1 | 32[3] |
| NCI-H1568 | SMARCA2 | 3.3[1] |
| NCI-H1568 | PBRM1 | 15.6[1] |
Experimental Protocols
Cell Viability Assay
This protocol is adapted for a 96-well plate format using the CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
Cancer cell lines of interest
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 3 to 7 days. Include a DMSO-only control.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
Western Blotting
Materials:
-
Primary antibodies:
-
Rabbit anti-SMARCA2 (e.g., Cell Signaling Technology, #11978)
-
Rabbit anti-SMARCA4 (e.g., Cell Signaling Technology, #49360)
-
Rabbit anti-PBRM1 (e.g., Bethyl Laboratories, A301-591A)
-
Loading control antibody (e.g., anti-β-actin, Cell Signaling Technology, #4970)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imager.
Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 0.3 µM for 100 hours in SK-MEL-5 cells).[2]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway and Logical Relationships
The degradation of SMARCA2/4 and PBRM1 by this compound disrupts the integrity and function of the BAF complex, leading to downstream effects on gene expression that ultimately result in cell cycle arrest and apoptosis in dependent cancer cells.
Caption: Signaling pathway initiated by this compound.
Conclusion
This compound is a powerful chemical probe for studying the functional roles of the BAF complex in cancer. Its potent and selective degradation of SMARCA2, SMARCA4, and PBRM1 leads to significant anti-proliferative effects in various cancer models. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular consequences of BAF complex degradation and to explore the therapeutic potential of molecules like this compound.
References
The PROTAC ACBI1: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACBI1, a potent and selective proteolysis-targeting chimera (PROTAC), has emerged as a significant tool in cancer research, demonstrating the therapeutic potential of targeted protein degradation. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its ability to induce apoptosis in cancer cells through the degradation of the BAF complex ATPases, SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1. This guide details the quantitative effects of this compound on cancer cell lines, provides established experimental protocols for assessing its activity, and visualizes the key signaling pathways and workflows.
Introduction to this compound: A Targeted Protein Degrader
This compound is a bifunctional molecule consisting of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand for the bromodomains of SMARCA2, SMARCA4, and PBRM1.[1][2][3][4] This design facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][5] By targeting key components of the SWI/SNF chromatin remodeling complex, which are frequently mutated or dysregulated in cancer, this compound induces anti-proliferative effects and apoptosis in susceptible cancer cell lines.[3][5][6]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating potent and selective degradation of its targets and subsequent inhibition of cell proliferation.
Table 1: Degradation Potency (DC50) of this compound in MV-4-11 Cells[1][7][8]
| Target Protein | DC50 (nM) in MV-4-11 Cells (18h treatment) |
| SMARCA2 | 6 |
| SMARCA4 | 11 |
| PBRM1 | 32 |
Table 2: Anti-proliferative Activity (IC50) of this compound[1][6][9]
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) of this compound (7-day treatment) |
| MV-4-11 | Acute Myeloid Leukemia | SMARCA4-dependent | 28 - 29 |
| SK-MEL-5 | Melanoma | SMARCA4-deficient | 77 |
| NCI-H1568 | Non-Small Cell Lung Cancer | SMARCA4-deficient | 68 |
Signaling Pathway of this compound-Induced Apoptosis
This compound-induced apoptosis is a direct consequence of the degradation of its target proteins. The depletion of SMARCA2 and SMARCA4 disrupts the function of the BAF chromatin remodeling complex, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This is evidenced by increased caspase activity and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess this compound-induced apoptosis.
Cell Viability Assay
This protocol is to determine the anti-proliferative effects of this compound on cancer cells.
-
Cell Lines: MV-4-11 (Acute Myeloid Leukemia), SK-MEL-5 (Melanoma), NCI-H1568 (Non-Small Cell Lung Cancer), NCI-H1703 (Non-Small Cell Lung Cancer, SMARCA2/4 null).[1]
-
Reagents: this compound, cis-ACBI1 (negative control), Cell culture medium (e.g., RPMI-1640 with 10% FBS for MV-4-11), CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.[7]
-
Procedure:
-
Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or cis-ACBI1.
-
Incubate for 3 to 7 days.[8]
-
Measure cell viability using a luminescent-based assay according to the manufacturer's instructions.
-
Normalize the data to DMSO-treated control cells and calculate IC50 values using non-linear regression analysis.
-
Western Blotting for Protein Degradation
This protocol is to confirm the degradation of target proteins SMARCA2, SMARCA4, and PBRM1.
-
Cell Line: MV-4-11.[1]
-
Reagents: this compound, Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), Primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin), HRP-conjugated secondary antibodies.[1]
-
Procedure:
-
Treat MV-4-11 cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 18 hours.[1][9]
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is to quantify the percentage of apoptotic cells following this compound treatment.
-
Reagents: this compound (0.3 µM), Doxorubicin (1 µM, positive control), Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).[1][6]
-
Procedure:
-
Treat SK-MEL-5 cells with this compound for 40-100 hours.[1][8]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2][3]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[4]
-
Caspase Activity Assay
This protocol is to measure the activity of executioner caspases, confirming the induction of apoptosis.
-
Cell Line: SK-MEL-5.[1]
-
Reagents: this compound, Caspase-Glo® 3/7 Assay System or similar.
-
Procedure:
-
Treat SK-MEL-5 cells with this compound (e.g., 0.3 µM) for various time points (e.g., 24, 48, 72 hours).
-
Lyse the cells and add the caspase substrate according to the manufacturer's protocol.
-
Incubate for 1-2 hours at 37°C.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase in the sample.[10][11]
-
Experimental and Logical Workflows
Visualizing the experimental process can aid in the design and execution of studies investigating this compound.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound serves as a powerful chemical probe for studying the consequences of BAF complex ATPase degradation and a promising lead for the development of novel cancer therapeutics. Its ability to potently and selectively degrade SMARCA2, SMARCA4, and PBRM1, leading to robust apoptosis in cancer cells, underscores the potential of targeted protein degradation as a therapeutic strategy. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of this compound and the broader implications of BAF complex targeting in oncology.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. haematologica.org [haematologica.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. bosterbio.com [bosterbio.com]
The Structure-Activity Relationship of ACBI1: A Technical Guide to a Potent PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent and cooperative PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1.[1][2][3] Developed through a structure-based design approach, this compound exemplifies the rational optimization of PROTACs to achieve high potency and cellular activity.[1][2] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a heterobifunctional molecule, composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By simultaneously engaging both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex.[4] This proximity induces the ubiquitination of the target protein by the E3 ligase, marking it for subsequent degradation by the proteasome. This targeted protein degradation leads to anti-proliferative effects and apoptosis in cancer cells dependent on these BAF complex subunits.[1][2]
A key aspect of this compound's development was the focus on cooperative ternary complex formation, where the binding of the PROTAC to one protein enhances its affinity for the other. This cooperativity is a critical factor in the efficiency of PROTAC-mediated degradation.[5]
Structure-Activity Relationship and Lead Optimization
The development of this compound involved a rational, structure-guided optimization process starting from initial PROTAC designs (PROTAC 1 and PROTAC 2). High-resolution co-crystal structures of these precursors in a ternary complex with the SMARCA2 bromodomain and the VHL-ElonginB-ElonginC (VCB) complex provided critical insights for improving potency and cellular permeability.[1]
Table 1: Evolution of this compound - Structure and In Vitro Activity
| Compound | Key Structural Modifications | Ternary Complex Cooperativity (α) | PDB ID (with SMARCA2/4 & VCB) |
| PROTAC 1 | Initial design with a flexible linker. | Moderate | 6HAY |
| PROTAC 2 | Introduction of a phenyl group in the linker to induce a more favorable conformation. | Improved | 6HAX, 6HR2 |
| This compound | Optimized linker length and composition for enhanced protein-protein interactions within the ternary complex. | High | 7S4E |
The structural modifications from PROTAC 1 to this compound were guided by the desire to optimize the de novo protein-protein interactions created upon ternary complex formation. The crystal structures revealed key interactions that could be enhanced through linker modification, ultimately leading to the highly potent and cooperative nature of this compound.
Quantitative Biological Activity
The potency of this compound has been characterized through various in vitro and cellular assays. The data highlights its high degradation efficiency and potent anti-proliferative effects in relevant cancer cell lines.
Table 2: Cellular Degradation Potency of this compound
| Target Protein | Cell Line | DC50 (nM) | Incubation Time |
| SMARCA2 | MV-4-11 | 6 | 18 hours |
| SMARCA4 | MV-4-11 | 11 | 18 hours |
| PBRM1 | MV-4-11 | 32 | 18 hours |
| SMARCA2 | NCI-H1568 | 3.3 | 18 hours |
DC50: Half-maximal degradation concentration.
Table 3: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Comments |
| MV-4-11 (Leukemia) | 28 | Dependent on intact BAF complex. |
| SK-MEL-5 (Melanoma) | 77 | SMARCA4-deficient. |
| NCI-H1568 | Not explicitly stated, but potent effects observed. | SMARCA4-deficient. |
IC50: Half-maximal inhibitory concentration.
To confirm that the observed cellular effects are due to protein degradation and not simply bromodomain inhibition, a negative control compound, cis-ACBI1 , was developed. In cis-ACBI1, the stereochemistry of the VHL-binding motif is altered, preventing its interaction with the E3 ligase. This compound is inactive in degradation and anti-proliferative assays, demonstrating the degradation-dependent mechanism of action of this compound.[1]
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is adapted from standard western blotting procedures and is suitable for assessing the degradation of SMARCA2 and SMARCA4 in cultured cells.
a. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 18 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a BCA protein assay.
b. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This generalized protocol is for assessing the formation and cooperativity of the PROTAC-induced ternary complex in a biochemical setting.
a. Reagents:
-
Purified, His-tagged SMARCA2 bromodomain (SMARCA2-BD).
-
Purified VCB complex.
-
This compound and precursor compounds.
-
TR-FRET donor (e.g., terbium-conjugated anti-His antibody).
-
TR-FRET acceptor (e.g., fluorescently-labeled SMARCA2-BD ligand or streptavidin-conjugated fluorophore if using a biotinylated protein).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
b. Assay Procedure:
-
Prepare serial dilutions of the PROTAC compounds in assay buffer.
-
In a microplate, combine the His-tagged SMARCA2-BD, the TR-FRET acceptor, and the PROTAC dilution series.
-
For cooperativity measurements, prepare two sets of experiments: one with and one without a saturating concentration of the VCB complex.
-
Add the TR-FRET donor (anti-His antibody).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is typically a ratio of the acceptor and donor emission intensities.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate dose-response curves.
-
Calculate IC50 values for the displacement of the acceptor in the presence and absence of the VCB complex.
-
Cooperativity (α) is calculated as the ratio of the binary IC50 (without VCB) to the ternary IC50 (with VCB). An α value greater than 1 indicates positive cooperativity.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Biophysical and Structural Basis of ACBI1 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent and selective heterobifunctional degrader, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of key epigenetic regulators.[1][2][3][4][5] It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This technical guide provides an in-depth overview of the biophysical and structural underpinnings of this compound's activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and related workflows.
This compound is composed of three key components: a ligand that binds to the bromodomains of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1; a linker moiety; and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][6] By simultaneously binding to both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[6] This targeted protein degradation has shown significant anti-proliferative effects and induction of apoptosis in specific cancer cell lines, highlighting its therapeutic potential.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the degradation potency and anti-proliferative activity of this compound in various cancer cell lines.
Table 1: Degradation Potency (DC50) of this compound
| Target Protein | Cell Line | DC50 (nM) | Treatment Duration |
| SMARCA2 | MV-4-11 | 6 | 18 hours[3][7][8] |
| SMARCA4 | MV-4-11 | 11 | 18 hours[3][7][8] |
| PBRM1 | MV-4-11 | 32 | 18 hours[3][7][8] |
| SMARCA2 | NCI-H1568 | 3.3 | 18 hours[7][8] |
| PBRM1 | NCI-H1568 | 15.6 | 18 hours[7][8] |
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line | IC50 (nM) | Treatment Duration |
| MV-4-11 | 29 | 7 days[3][8] |
| NCI-H1568 | 68 | Not Specified[3] |
| SK-MEL-5 | 77 | 7 days[8] |
Signaling Pathway and Mechanism of Action
The activity of this compound is centered around the formation of a ternary complex, which brings the target protein in close proximity to the VHL E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Caption: this compound-mediated protein degradation pathway.
Structural Basis of Activity
The efficacy of this compound is deeply rooted in its ability to induce a stable and cooperative ternary complex. Structure-based drug design has been instrumental in optimizing the this compound molecule.[6] X-ray crystallography studies of this compound analogs in complex with the SMARCA2 bromodomain and the VHL-ElonginC-ElonginB (VCB) complex have provided atomic-level insights into the protein-protein and protein-ligand interactions that stabilize the ternary complex.
A crystal structure of a ligand-ACBI1 complex with the bromodomain of human Smarca2 and the pVHL:ElonginC:ElonginB complex is available in the Protein Data Bank under the accession code 7S4E. This structure reveals the specific amino acid residues at the interface of the two proteins that are crucial for the stability of the complex. The linker length and composition of this compound are optimized to bridge the two proteins effectively, leading to favorable intermolecular interactions.
Caption: Structural components of this compound-induced ternary complex.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
Determination of Degradation Potency (DC50)
This protocol describes the determination of the half-maximal degradation concentration (DC50) of this compound in cancer cell lines.
-
Cell Culture:
-
Culture MV-4-11 or NCI-H1568 cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Seed cells in multi-well plates at a predetermined density.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in culture medium to achieve the final desired concentrations.
-
Treat the cells with varying concentrations of this compound for 18 hours.[7][8] Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein lysates to the same concentration and denature by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.
-
Caption: Workflow for DC50 determination.
Proteomics Analysis for Selectivity
This protocol outlines a mass spectrometry-based proteomics approach to assess the selectivity of this compound-induced protein degradation.
-
Cell Culture and Treatment:
-
Culture MV-4-11 cells as described previously.
-
Treat cells with this compound (e.g., 333 nM) or a vehicle control (DMSO) for a specified duration (e.g., 8 hours).[7]
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Multiplexing):
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.
-
Separate peptides by reverse-phase liquid chromatography.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the control.
-
Visualize the results using volcano plots to highlight significantly degraded proteins.
-
Caption: Workflow for proteomics-based selectivity analysis.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol describes a biophysical assay to quantify the formation of the Target:this compound:VHL ternary complex in vitro.
-
Reagent Preparation:
-
Purify recombinant, tagged versions of the target protein bromodomain (e.g., His-tagged SMARCA2-BD) and the VHL E3 ligase complex (e.g., GST-tagged VCB).
-
Prepare a TR-FRET assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
-
Assay Setup:
-
In a 384-well microplate, add the TR-FRET donor (e.g., terbium-conjugated anti-His antibody) and acceptor (e.g., d2-conjugated anti-GST antibody).
-
Add the His-tagged SMARCA2-BD and GST-tagged VCB proteins.
-
Add serial dilutions of this compound or a DMSO control.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the complex to form and reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at two wavelengths, e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the this compound concentration to determine the concentration-response curve for ternary complex formation.
-
Caption: Workflow for TR-FRET ternary complex assay.
Conclusion
This compound represents a powerful chemical tool for studying the biological roles of the BAF chromatin remodeling complex and a promising therapeutic lead for cancers dependent on these complexes. Its mechanism of action, driven by the formation of a cooperative ternary complex, has been extensively characterized through a combination of biophysical, structural, and cellular assays. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further understand and leverage the capabilities of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for ACBI1 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) degrader highly effective in in vitro cell-based assays.[1] It functions by inducing the degradation of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[2][3] Composed of a bromodomain ligand, a linker, and an E3 ubiquitin ligase VHL ligand, this compound orchestrates the ubiquitination and subsequent proteasomal degradation of its target proteins.[2][3] This targeted degradation leads to anti-proliferative effects and the induction of apoptosis in sensitive cancer cell lines, making this compound a valuable tool for studying the roles of BAF complexes in cancer biology and for potential therapeutic development.[1][2][4][5]
Mechanism of Action
This compound operates through a PROTAC-mediated mechanism. It simultaneously binds to the bromodomain of its target proteins (SMARCA2, SMARCA4, or PBRM1) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This forms a ternary complex, bringing the target protein in close proximity to the E3 ligase machinery. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome. A non-degrading control compound, cis-ACBI1, is available, which is incapable of binding to VHL and thus does not induce protein degradation, allowing for differentiation between the effects of target inhibition and degradation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a PROTAC degrader.
Quantitative Data
Protein Degradation
| Cell Line | Target Protein | DC50 (nM) | Incubation Time |
| MV-4-11 | SMARCA2 | 6 | 18 h |
| MV-4-11 | SMARCA4 | 11 | 18 h |
| MV-4-11 | PBRM1 | 32 | 18 h |
| NCI-H1568 | SMARCA2 | 3.3 | 18 h |
| NCI-H1568 | PBRM1 | 15.6 | 18 h |
Data sourced from references:[2][5][6]
Anti-proliferative Activity
| Cell Line | IC50 (nM) | Incubation Time |
| MV-4-11 | 29 | 7 days |
| NCI-H1568 | 68 | 7 days |
Data sourced from reference:[1]
Experimental Protocols
Stock Solution Preparation
-
Solvent Selection : this compound is soluble in DMSO.[2]
-
Preparation : Prepare a high-concentration stock solution, for example, 10 mM in fresh, high-quality DMSO.[2]
-
Storage : Store the stock solution at -20°C or -80°C for long-term stability.[1] Aliquot to avoid repeated freeze-thaw cycles.
Cell-Based Protein Degradation Assay
This protocol outlines the steps to determine the DC50 (half-maximal degradation concentration) of this compound.
Experimental Workflow Diagram
Caption: Workflow for a cell-based protein degradation assay.
Materials:
-
Complete cell culture medium
-
This compound and cis-ACBI1 (negative control)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Reagents for protein quantification (e.g., antibodies for Western blotting, reagents for mass spectrometry)
Procedure:
-
Cell Seeding : Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation : Prepare a serial dilution of this compound and cis-ACBI1 in complete culture medium. A typical concentration range is 0.1 nM to 1000 nM.[2] Include a DMSO vehicle control.
-
Treatment : Remove the culture medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation : Incubate the cells for the desired time period (e.g., 18 hours).[2][6]
-
Cell Lysis : After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Analysis : Determine the levels of the target proteins (SMARCA2, SMARCA4, PBRM1) and a loading control (e.g., β-actin) using Western blotting or mass spectrometry.
-
Data Analysis : Quantify the protein levels relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.
Cell Proliferation Assay
This protocol is for determining the anti-proliferative effects of this compound.
Procedure:
-
Cell Seeding : Seed cells in 96-well plates.
-
Compound Treatment : Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10,000 nM) for an extended period (e.g., 3-7 days).[1]
-
Viability Assessment : Measure cell viability using a suitable method, such as a commercially available ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis : Normalize the viability data to the vehicle-treated control and calculate the IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay
This protocol can be used to confirm that the anti-proliferative effects are due to the induction of apoptosis.
Procedure:
-
Treatment : Treat cells (e.g., SK-MEL-5) with an effective concentration of this compound (e.g., 0.3 µM) for a specified time (e.g., 100 hours).[1]
-
Apoptosis Detection : Use a method such as Annexin V/Propidium Iodide staining followed by flow cytometry to detect apoptotic cells.
-
Analysis : Quantify the percentage of apoptotic cells in the treated versus control samples.
Conclusion
This compound is a powerful chemical probe for studying the functions of the BAF chromatin remodeling complex. The provided protocols offer a foundation for utilizing this compound in in vitro cell-based assays to investigate its effects on protein degradation, cell proliferation, and apoptosis. Careful experimental design, including the use of the appropriate negative control (cis-ACBI1), is crucial for obtaining robust and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ACBI1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to ACBI1: A PROTAC Degrader for Cancer Research
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for cancer research. It induces the degradation of key subunits of the BAF (SWI/SNF) chromatin remodeling complex, specifically the ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 subunit.[1][2][3] The BAF complex is a critical regulator of chromatin structure and gene expression, and its subunits are mutated in approximately 20% of human cancers, making it a compelling target for therapeutic intervention.[1][2]
This compound functions as a bifunctional molecule: one end binds to the bromodomain of SMARCA2/4 and PBRM1, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins.[5] This degradation approach offers a powerful tool to study the consequences of acute BAF complex inactivation and to explore potential therapeutic strategies for cancers dependent on these proteins.[1][6] Notably, this compound has demonstrated anti-proliferative effects and the induction of apoptosis in various cancer cell lines.[2][7][8]
Quantitative Data Summary
The following tables summarize the reported potency of this compound in inducing the degradation of its target proteins (DC50) and in inhibiting cancer cell proliferation (IC50).
Table 1: this compound Degradation Potency (DC50)
| Target Protein | Cell Line | DC50 (nM) | Reference |
| SMARCA2 | MV-4-11 | 6 | [2][4][6][9] |
| SMARCA4 | MV-4-11 | 11 | [2][4][6][9] |
| PBRM1 | MV-4-11 | 32 | [2][4][6][9] |
| SMARCA2 | NCI-H1568 | 3.3 | [6] |
| PBRM1 | NCI-H1568 | 15.6 | [6] |
Table 2: this compound Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 29 | [1][10] |
| SK-MEL-5 | Melanoma (SMARCA4-deficient) | 77 | [1][10] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound as a PROTAC, leading to the degradation of BAF complex subunits.
Experimental Protocols
Here are detailed protocols for key experiments to investigate the effects of this compound in cancer cell lines.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound.
Protocol 1: Assessment of Protein Degradation by Western Blot
Objective: To determine the dose-dependent degradation of SMARCA2, SMARCA4, and PBRM1 upon this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound (and cis-ACBI1 as a negative control)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a fixed concentration of cis-ACBI1 (e.g., 1000 nM) for a specified time (e.g., 18 hours).[6] Include a DMSO-treated well as a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and load them onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot a dose-response curve to determine the DC50 value.
Protocol 2: Cell Viability and Proliferation Assay
Objective: To assess the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well clear-bottom plates
-
This compound and cis-ACBI1
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a range of this compound and cis-ACBI1 concentrations.
-
Incubation: Incubate the plate for a desired period (e.g., 3 to 7 days).[7]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus drug concentration. Calculate the IC50 value.
Protocol 3: Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound and cis-ACBI1
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound (e.g., 0.3 µM) and cis-ACBI1 for a specified time (e.g., 100 hours).[7]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic (PI positive) cells.
Logical Framework for this compound's Anti-Cancer Activity
The following diagram illustrates the logical progression from this compound's molecular action to its cellular effects in cancer.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Chemietek [chemietek.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ACBI1 Treatment in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF chromatin remodeling complex ATPases SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound targets these proteins for ubiquitination and subsequent proteasomal degradation.[4] This mechanism has shown significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly in acute myeloid leukemia (AML) cell lines that are dependent on the BAF complex for survival.[3][5]
These application notes provide detailed protocols for treating leukemia cell lines with this compound and assessing its effects on cell viability, apoptosis, and target protein degradation. The included data and methodologies are intended to guide researchers in utilizing this compound as a chemical tool to study BAF complex vulnerabilities in leukemia.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the efficacy of this compound in the MV-4-11 acute myeloid leukemia cell line. While direct experimental data for MOLM-13 and THP-1 cell lines with this compound is not as extensively published, these cell lines are known to be sensitive to other inhibitors targeting pathways modulated by the BAF complex.[6][7][8]
Table 1: this compound Degradation Efficacy (DC50) in MV-4-11 Cells [9]
| Target Protein | DC50 (nM) | Treatment Duration |
| SMARCA2 | 6 | 18 hours |
| SMARCA4 | 11 | 18 hours |
| PBRM1 | 32 | 18 hours |
Table 2: this compound Anti-proliferative Efficacy (IC50) in MV-4-11 Cells [10][11]
| Cell Line | IC50 (nM) | Treatment Duration |
| MV-4-11 | 28 - 29 | 7 days |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions as a molecular bridge, bringing together the target proteins (SMARCA2, SMARCA4, PBRM1) and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target proteins, marking them for degradation by the proteasome. The degradation of these key BAF complex components disrupts chromatin remodeling processes that are essential for the survival and proliferation of certain leukemia cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Histone Deacetylase Inhibitor I1 Induces Differentiation of Acute Leukemia Cells With MLL Gene Rearrangements via Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preludetx.com [preludetx.com]
- 8. The Histone Deacetylase Inhibitor I1 Induces Differentiation of Acute Leukemia Cells With MLL Gene Rearrangements via Epigenetic Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Optimal ACBI1 Concentration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1.[1][2][3] It functions by forming a ternary complex with the target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target proteins.[3][4] This targeted degradation can induce anti-proliferative effects and apoptosis in cancer cells, particularly those dependent on the BAF complex for survival.[1][4][5][6][7][8] Determining the optimal concentration of this compound is critical for achieving the desired biological effect while minimizing off-target effects. These application notes provide a comprehensive guide and detailed protocols for researchers to determine the optimal this compound concentration for their specific cell culture experiments.
Mechanism of Action
This compound is a bifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2][5] The formation of the ternary complex (this compound-target protein-VHL) facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the proteasome. A structurally related but inactive diastereomer, cis-ACBI1, can be used as a negative control as it does not bind to VHL and therefore does not induce degradation.[3]
Figure 1: this compound-mediated protein degradation pathway.
Quantitative Data Summary
The following tables summarize the reported degradation and anti-proliferative potencies of this compound in various cancer cell lines. These values serve as a starting point for designing dose-response experiments in novel cell lines.
Table 1: this compound Degradation Potency (DC50)
| Cell Line | Target Protein | DC50 (nM) | Treatment Time | Reference |
| MV-4-11 | SMARCA2 | 6 | 18 hours | [1][9][10] |
| MV-4-11 | SMARCA4 | 11 | 18 hours | [1][9][10] |
| MV-4-11 | PBRM1 | 32 | 18 hours | [1][9][10] |
| NCI-H1568 | SMARCA2 | 3.3 | 18 hours | [10] |
| NCI-H1568 | PBRM1 | 15.6 | 18 hours | [10] |
Table 2: this compound Anti-proliferative Potency (IC50)
| Cell Line | IC50 (nM) | Treatment Time | Reference | |---|---|---|---|---| | MV-4-11 | 29 | 7 days |[3][5][6] | | SK-MEL-5 | 77 | 7 days |[3][6] | | NCI-H1568 | 68 | Not Specified |[5][9] |
Experimental Protocols
To determine the optimal this compound concentration for a specific cell line and biological question, a series of dose-response experiments are recommended. The following protocols provide a general framework.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ACBI1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent, cell-permeable, and cooperative PROTAC (Proteolysis Targeting Chimera) degrader that targets the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound mediates the ubiquitination and subsequent proteasomal degradation of these target proteins.[4] This leads to anti-proliferative effects and the induction of apoptosis in cancer cells dependent on these proteins, making this compound a valuable chemical tool for studying the function of the BAF complex and for potential therapeutic development.[5][6][7]
This document provides detailed information on the solubility of this compound and protocols for its preparation and use in key experiments.
Physicochemical and Efficacy Data
Quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 936.10 g/mol | [1][7] |
| Chemical Formula | C₄₉H₅₈FN₉O₇S | [1][7] |
| CAS Number | 2375564-55-7 | [1][7] |
Table 2: In Vitro Degradation Efficacy (DC₅₀)
| Target | Cell Line | DC₅₀ (nM) | Incubation Time | Reference |
| SMARCA2 | MV-4-11 | 6 | 18 h | [1][2][5] |
| SMARCA4 | MV-4-11 | 11 | 18 h | [1][2][5] |
| PBRM1 | MV-4-11 | 32 | 18 h | [1][2][5] |
| SMARCA2 | NCI-H1568 | 3.3 | 18 h | [5][8] |
| PBRM1 | NCI-H1568 | 15.6 | 18 h | [5][8] |
Table 3: Anti-proliferative Activity (IC₅₀)
| Cell Line | IC₅₀ (nM) | Incubation Time | Reference |
| MV-4-11 | 29 | 7 days | [5][6] |
| SK-MEL-5 | 77 | 3 days | [5] |
| NCI-H1568 | 68 | Not Specified | [6] |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Table 4: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (106.82 mM) | Use fresh, moisture-free DMSO. Sonication can aid dissolution. | [1][2] |
| Ethanol | 2 mg/mL (2.13 mM) | [1][9] | |
| Water | Insoluble | [1][9] |
Protocol 1: Preparation of High-Concentration Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO. For 1 mL of 10 mM stock solution, use 0.936 mg of this compound (Molecular Weight: 936.10).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh DMSO to the tube.
-
Vortex thoroughly to dissolve the compound. If needed, gentle warming or sonication can be used to aid dissolution.[2][6]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -80°C for up to one year or at -20°C for up to one month.[1][6]
Experimental Protocols
Protocol 2: In Vitro Cell-Based Assays (e.g., Degradation or Viability Assays)
Workflow for In Vitro Experiments
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for Western Blot Analysis of SMARCA2/4 Degradation by ACBI1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent, cell-permeable, and selective PROTAC (Proteolysis Targeting Chimera) degrader of the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 (Brahma-related gene 1, BRG1) and SMARCA4 (Brahma, BRM).[1][2][3] It functions by forming a ternary complex between the target protein (SMARCA2 or SMARCA4), the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and itself.[2][4] This proximity induces the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.[2] this compound has been shown to also degrade the polybromo-associated BAF (PBAF) complex member PBRM1.[1][4][5] This document provides detailed protocols for utilizing this compound to induce the degradation of SMARCA2 and SMARCA4 in cell culture and for quantifying this degradation using Western blotting.
Mechanism of Action of this compound
This compound is a bifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2 and SMARCA4, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][6] This targeted recruitment leads to the polyubiquitination of SMARCA2/4, marking them for degradation by the 26S proteasome. This targeted degradation approach allows for the acute and profound knockdown of these key chromatin remodeling proteins, enabling the study of their function in various cellular processes.[3][7]
Caption: Mechanism of this compound-induced SMARCA2/4 degradation.
Quantitative Data Summary
The following tables summarize the degradation potency (DC50) of this compound for SMARCA2, SMARCA4, and PBRM1 in different cell lines as determined by Western blot or other quantitative proteomics methods.
Table 1: this compound Degradation Potency (DC50) in MV-4-11 Cells
| Target Protein | DC50 (nM) | Treatment Time | Reference |
| SMARCA2 | 6 | 18 hours | [1][5][8] |
| SMARCA4 | 11 | 18 hours | [1][5][8] |
| PBRM1 | 32 | 18 hours | [1][5][8] |
Table 2: this compound Degradation Potency (DC50) in NCI-H1568 Cells
| Target Protein | DC50 (nM) | Treatment Time | Reference |
| SMARCA2 | 3.3 | 18 hours | [5][8] |
| PBRM1 | 15.6 | 18 hours | [8] |
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 18, 24 hours) to determine the optimal conditions for your cell line.
-
Cell Treatment: Replace the existing medium with the medium containing the desired concentration of this compound or vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.
B. Western Blot Protocol for SMARCA2/4 Degradation
Caption: Western blot workflow for SMARCA2/4 analysis.
1. Cell Lysis
-
After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Protein Transfer
-
Denature equal amounts of protein (typically 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
4. Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting SMARCA2, SMARCA4, and a loading control (e.g., β-actin or Vinculin) overnight at 4°C with gentle agitation. Recommended antibodies and dilutions are listed in Table 3.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Recommended Antibody | Dilution | Reference |
| SMARCA2 | Rabbit anti-SMARCA2 | 1:1000 | [5] |
| SMARCA4 | Rabbit anti-SMARCA4 | 1:1000 | [5] |
| PBRM1 | Rabbit anti-PBRM1 | 1:1000 | [5] |
| β-actin | Rabbit anti-β-actin | 1:25000 | [5] |
| Vinculin | - | - | [10] |
5. Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the SMARCA2 and SMARCA4 bands to the corresponding loading control bands to determine the relative protein levels.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inefficient protein transfer | Optimize transfer time and voltage. Confirm transfer with Ponceau S staining. | |
| Low primary antibody concentration | Increase antibody concentration or extend incubation time. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Non-specific antibody binding | Use a more specific antibody or optimize the antibody dilution. |
| Protein degradation | Ensure fresh protease inhibitors are used in the lysis buffer and keep samples on ice. |
Conclusion
This guide provides a comprehensive framework for the investigation of SMARCA2 and SMARCA4 degradation induced by this compound. By following these detailed protocols, researchers can effectively utilize Western blotting to quantify the dose- and time-dependent effects of this potent PROTAC degrader, facilitating a deeper understanding of the biological roles of the SWI/SNF complex in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SMARCA2/4 PROTAC DEGRADATION | inospin [inospin.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for ACBI1 in SMARCA4-Mutant Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of ACBI1, a potent proteolysis-targeting chimera (PROTAC), in studying synthetic lethality in cancers harboring mutations in the SMARCA4 gene. This compound is a high-affinity degrader of the ATPase subunits of the BAF chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2] In SMARCA4-mutant cancers, the paralogous protein SMARCA2 becomes essential for cell survival, creating a synthetic lethal vulnerability.[3][4] this compound leverages this dependency by inducing the degradation of SMARCA2, leading to potent anti-proliferative effects and apoptosis in these cancer cells.[2] These notes offer a comprehensive guide, including quantitative data, detailed experimental procedures, and visual diagrams of the underlying biological mechanisms and workflows.
Introduction to this compound and Synthetic Lethality
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression, and its subunits are frequently mutated in a variety of cancers.[3][5] Loss-of-function mutations in SMARCA4 (also known as BRG1), a key ATPase of this complex, are found in a significant portion of non-small cell lung cancers (NSCLC) and other malignancies.[5][6] Many of these SMARCA4-deficient tumors become dependent on the remaining functional paralog, SMARCA2 (also known as BRM), for their survival.[3] This phenomenon, known as synthetic lethality, presents a promising therapeutic strategy: targeting SMARCA2 should selectively kill cancer cells with SMARCA4 mutations while sparing normal cells where both proteins are functional.[7][8][9]
This compound is a heterobifunctional molecule designed to exploit this vulnerability. It consists of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][10] This design allows this compound to act as a molecular bridge, bringing SMARCA2/4 into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in degrading its target proteins and inhibiting cell proliferation.
Table 1: this compound Degradation Potency (DC50)
| Cell Line | Target Protein | DC50 (nM) | Treatment Duration (hours) | Reference |
| MV-4-11 | SMARCA2 | 6 | 18 | [1][11] |
| MV-4-11 | SMARCA4 | 11 | 18 | [1][11] |
| MV-4-11 | PBRM1 | 32 | 18 | [1][11] |
| NCI-H1568 | SMARCA2 | 3.3 | 18 | [1][11] |
| NCI-H1568 | PBRM1 | 15.6 | 18 | [1][11] |
Table 2: this compound Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | SMARCA4 Status | IC50 (nM) | Treatment Duration (days) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Wild-Type | 29 | 7 | [1][8] |
| NCI-H1568 | Non-Small Cell Lung Cancer | Mutant | 68 | 3-7 | [8] |
| SK-MEL-5 | Melanoma | Mutant | 77 | 7 | [1] |
| NCI-H1703 | Non-Small Cell Lung Cancer | Deficient | >10,000 | 7 | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated protein degradation.
Synthetic Lethality in SMARCA4-Mutant Cancers
Caption: Synthetic lethality induced by this compound in SMARCA4-mutant cells.
Experimental Workflow for this compound Evaluation
Caption: General workflow for evaluating this compound efficacy.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (10 mM):
-
This compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate mass in high-quality, anhydrous DMSO.[1]
-
For example, for this compound with a molecular weight of 936.1 g/mol , dissolve 9.36 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[8]
-
-
Preparation of Working Solutions:
-
Thaw a vial of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations for your experiment (e.g., for IC50 determination, a range from 0.1 nM to 10,000 nM is recommended).
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells in a 96-well, clear-bottom, white-walled plate at a density of 2,000-5,000 cells per well in 90 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare 10X working solutions of your this compound serial dilutions.
-
Add 10 µL of the 10X this compound dilutions or vehicle control (medium with the same DMSO concentration) to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 3 to 7 days).[8]
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for SMARCA2/4 Degradation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 18 hours).[1]
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Plot the normalized protein levels against the this compound concentration to determine the DC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to demonstrate the this compound-dependent interaction between SMARCA2/4 and VHL.
-
Cell Treatment and Lysis:
-
Treat cells with this compound, a negative control (cis-ACBI1, if available), and a vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against VHL or SMARCA2/4 overnight at 4°C with gentle rotation. An isotype control antibody should be used as a negative control.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting as described above, probing for SMARCA2/4 and VHL to detect the co-immunoprecipitated proteins. An increased association between SMARCA2/4 and VHL in the this compound-treated sample would indicate ternary complex formation.
-
Conclusion
This compound is a powerful chemical probe for investigating the synthetic lethal relationship between SMARCA4 and SMARCA2 in cancer. The protocols and data presented here provide a robust framework for researchers to explore the therapeutic potential of targeting the BAF complex in SMARCA4-mutant tumors. Careful optimization of experimental conditions, particularly antibody concentrations and treatment durations, will be crucial for obtaining reliable and reproducible results.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SWI/SNF ATPases reduces neuroblastoma cell plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smarca4 inactivation promotes lineage-specific transformation and early metastatic features in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRG1/SMARCA4 inactivation promotes non-small cell lung cancer aggressiveness by altering chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMARCA4-inactivating mutations increase sensitivity to Aurora kinase A inhibitor VX-680 in non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Illuminating Protein Fate: A Guide to Live-Cell Imaging of ACBI1-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins. ACBI1 is a potent and selective PROTAC that orchestrates the degradation of key chromatin remodeling proteins, offering a promising avenue for therapeutic intervention in various cancers. This document provides detailed application notes and protocols for visualizing and quantifying the dynamics of this compound-mediated protein degradation in real-time using live-cell imaging techniques.
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that targets the bromodomains of the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2] By bringing these components into proximity, this compound triggers the ubiquitination and subsequent proteasomal degradation of its target proteins.[3][4] This targeted degradation leads to anti-proliferative effects and induces apoptosis in cancer cells dependent on these proteins.[2][5]
Live-cell imaging is an indispensable tool for characterizing the efficacy and kinetics of PROTACs like this compound. It allows for the direct observation and quantification of protein degradation in real-time within the native cellular environment, providing crucial insights into the drug's mechanism of action, potency, and dynamics.
Key Signaling Pathway and Experimental Workflow
To visualize the this compound-mediated degradation process, a common approach involves tagging the target protein (e.g., SMARCA2) with a fluorescent reporter, such as HaloTag or SNAP-tag. This allows for the tracking of the protein's abundance over time following the application of this compound.
The experimental workflow for live-cell imaging of this process typically involves several key steps, from cell line engineering to data analysis.
Quantitative Data Summary
The following tables summarize the degradation potency of this compound in various cancer cell lines. This data is crucial for selecting appropriate cell models and designing experiments.
Table 1: this compound Degradation Potency (DC50)
| Cell Line | Target Protein | DC50 (nM) | Reference(s) |
| MV-4-11 (AML) | SMARCA2 | 6 | [2][3][6] |
| SMARCA4 | 11 | [2][3][6] | |
| PBRM1 | 32 | [2][3][6] | |
| NCI-H1568 (NSCLC, SMARCA4-mutant) | SMARCA2 | 3.3 | [3][7] |
| PBRM1 | 15.6 | [3][7] |
Table 2: this compound Anti-Proliferative Activity (IC50)
| Cell Line | IC50 (nM) | Reference(s) |
| MV-4-11 (AML) | 29 | [3] |
| NCI-H1568 (NSCLC, SMARCA4-mutant) | 68 | [8] |
| SK-MEL-5 (Melanoma, SMARCA4-mutant) | 77 | [3] |
Table 3: Representative Time-Course of this compound-Mediated Degradation in MV-4-11 Cells (1 µM this compound)
| Time (hours) | % SMARCA2 Remaining | % SMARCA4 Remaining | % PBRM1 Remaining | Reference(s) |
| 0 | 100 | 100 | 100 | [3] |
| 2 | ~50 | ~60 | ~70 | [3] |
| 4 | ~20 | ~30 | ~40 | [3] |
| 8 | <10 | ~15 | ~20 | [3] |
| 24 | <5 | <10 | <15 | [3] |
Experimental Protocols
Protocol 1: Generation of an Endogenously Tagged Cell Line using CRISPR/Cas9
This protocol describes the generation of a cell line with an endogenous target protein (e.g., SMARCA2) tagged with HaloTag. This approach is preferred over plasmid-based overexpression to maintain physiological expression levels.
Materials:
-
Target cell line (e.g., NCI-H1568)
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the C-terminus of SMARCA2
-
Donor plasmid containing the HaloTag sequence flanked by homology arms (~500 bp) corresponding to the genomic region surrounding the SMARCA2 stop codon
-
Lipofectamine CRISPRMAX or equivalent transfection reagent
-
Fluorescence-activated cell sorter (FACS)
-
HaloTag-reactive fluorescent ligand (e.g., Janelia Fluor® 646 HaloTag Ligand)
Procedure:
-
sgRNA and Donor Plasmid Design: Design an sgRNA that targets a region near the stop codon of the SMARCA2 gene. Clone the HaloTag sequence into a donor plasmid, flanked by homology arms that match the genomic sequence upstream and downstream of the sgRNA cut site.
-
Transfection: Co-transfect the target cells with the Cas9 protein, sgRNA, and the donor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Recovery and Expansion: Allow the cells to recover and expand for 7-10 days post-transfection.
-
Enrichment of Tagged Cells by FACS:
-
Incubate the mixed population of cells with a cell-permeable, fluorescent HaloTag ligand (e.g., 100 nM Janelia Fluor® 646) for 30 minutes at 37°C.
-
Wash the cells three times with fresh media to remove unbound ligand.
-
Use FACS to sort and collect the fluorescently labeled cells, which represent the successfully tagged population.
-
-
Clonal Isolation and Validation:
-
Plate the sorted cells at a low density to allow for the growth of individual colonies.
-
Expand individual clones and validate the correct integration of the HaloTag sequence by PCR and Sanger sequencing.
-
Confirm the expression and correct localization of the HaloTag-SMARCA2 fusion protein by Western blotting and immunofluorescence using validated antibodies.[1][6][9]
-
Protocol 2: Live-Cell Imaging of this compound-Mediated Protein Degradation
This protocol details the procedure for real-time monitoring of HaloTag-SMARCA2 degradation upon treatment with this compound.
Materials:
-
HaloTag-SMARCA2 knock-in cell line (from Protocol 1)
-
Glass-bottom imaging plates
-
Live-cell imaging medium
-
HaloTag-reactive fluorescent ligand (e.g., Janelia Fluor® 549 HaloTag Ligand)
-
This compound
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the HaloTag-SMARCA2 cells into a glass-bottom imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Fluorescent Labeling:
-
Incubate the cells with a live-cell compatible HaloTag ligand (e.g., 50 nM Janelia Fluor® 549) in imaging medium for 30 minutes at 37°C.
-
Wash the cells three times with pre-warmed imaging medium to remove unbound ligand.
-
-
Image Acquisition Setup:
-
Place the imaging plate on the microscope stage and allow the temperature and CO2 levels to equilibrate.
-
Identify several fields of view with healthy, well-distributed cells.
-
-
Baseline Imaging: Acquire baseline images (t=0) for each field of view in both the fluorescence and brightfield channels.
-
This compound Treatment: Add this compound to the imaging medium at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., DMSO).
-
Time-Lapse Microscopy: Immediately begin time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes) for a duration of 8-24 hours.
-
Image Analysis and Data Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment individual cells and measure the mean fluorescence intensity of the HaloTag-SMARCA2 signal within each cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at t=0.
-
Plot the normalized fluorescence intensity versus time for each cell and each treatment condition.
-
-
Kinetic Parameter Calculation:
-
Dmax (Maximum Degradation): Determine the maximum percentage of protein degradation achieved at each this compound concentration.
-
t1/2 (Degradation Half-Life): Fit the degradation curves to a one-phase decay model to calculate the half-life of the target protein at each this compound concentration.[10][11]
-
By following these protocols, researchers can effectively visualize and quantify the dynamics of this compound-mediated protein degradation, providing valuable insights for drug discovery and development.
References
- 1. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation of A549 PPM1H BromoTag CRISPR/CAS9 knock-in cell line [protocols.io]
- 9. HaloTag labeling protocol [abberior.rocks]
- 10. In vivo assay and modelling of protein and mitochondrial turnover during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing ACBI1-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI1 is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] The degradation of these key chromatin remodelers has been shown to induce anti-proliferative effects and apoptosis in various cancer cell lines, particularly those with a dependency on the SWI/SNF complex.[1][3]
The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to novel therapeutics like this compound is crucial for anticipating clinical challenges and developing effective countermeasures. The generation of this compound-resistant cell lines in vitro is a critical first step in this process, providing invaluable models for studying resistance mechanisms, identifying biomarkers, and testing novel therapeutic strategies.
These application notes provide a detailed protocol for the development and characterization of this compound-resistant cancer cell lines.
This compound Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand that recruits the VHL E3 ligase.[2][3] This leads to the formation of a ternary complex between the target protein, this compound, and the E3 ligase, facilitating the transfer of ubiquitin to the target protein and marking it for proteasomal degradation. The degradation of SMARCA2 and SMARCA4 disrupts the function of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by controlling DNA accessibility. This disruption can lead to cell cycle arrest and apoptosis.[4]
Quantitative Data for this compound
The following tables summarize the degradation and anti-proliferative potencies of this compound in various cancer cell lines. This data is essential for selecting an appropriate cell line and determining the starting concentrations for resistance development protocols.
Table 1: this compound Degradation Potency (DC50)
| Cell Line | Target Protein | DC50 (nM) | Incubation Time |
| MV-4-11 | SMARCA2 | 6 | 18 h |
| MV-4-11 | SMARCA4 | 11 | 18 h |
| MV-4-11 | PBRM1 | 32 | 18 h |
| NCI-H1568 | SMARCA2 | 3.3 | 18 h |
| NCI-H1568 | PBRM1 | 15.6 | 18 h |
Data compiled from multiple sources.[1][2][5]
Table 2: this compound Anti-proliferative Potency (IC50)
| Cell Line | IC50 (nM) | Incubation Time |
| MV-4-11 | 29 | 3-7 days |
| NCI-H1568 | 68 | 3-7 days |
| SK-MEL-5 | 77 | 7 days |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines
This protocol describes a continuous dose-escalation method for generating this compound-resistant cell lines.
Materials:
-
Parental cancer cell line of interest (e.g., MV-4-11, NCI-H1568)
-
Complete cell culture medium
-
This compound (and its inactive cis-ACBI1 control)
-
DMSO (for stock solution preparation)
-
Cell culture flasks, plates, and other consumables
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Procedure:
-
Initial Cell Line Characterization:
-
Culture the parental cell line under standard conditions.
-
Determine the IC50 and DC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo) and Western blotting for SMARCA2/4, respectively. This will establish a baseline for resistance assessment.
-
-
Initiation of Resistance Development:
-
Seed the parental cells at a low density in a culture flask.
-
Begin continuous exposure to this compound at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth).
-
-
Dose Escalation:
-
Monitor the cells for growth and confluence. Initially, a significant amount of cell death is expected.
-
Once the cells reach 70-80% confluence, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation as the cells adapt and resume a normal growth rate.
-
At each stage of increased resistance, cryopreserve a stock of the cells for future reference.
-
-
Maintenance of Resistant Cell Lines:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Once a resistant cell line is established, it should be maintained in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it is crucial to characterize the underlying mechanisms of resistance.
Materials:
-
This compound-resistant and parental cell lines
-
Antibodies for Western blotting (SMARCA2, SMARCA4, PBRM1, VHL, CUL2, ABCB1/MDR1, and a loading control like beta-actin)
-
Reagents for RT-qPCR
-
Reagents for genomic DNA extraction and sequencing
-
Cell viability and apoptosis assay kits
Procedure:
-
Confirmation of Resistance:
-
Perform a dose-response curve for cell viability with this compound on both the parental and resistant cell lines to quantify the fold-change in IC50.
-
Assess the degradation of SMARCA2/4 and PBRM1 in both cell lines after treatment with a range of this compound concentrations via Western blotting.
-
-
Investigation of On-Target Resistance Mechanisms:
-
Target protein mutations: Sequence the bromodomain-encoding regions of SMARCA2, SMARCA4, and PBRM1 in the resistant cells to identify mutations that may prevent this compound binding.
-
-
Investigation of E3 Ligase-Mediated Resistance:
-
VHL expression: Quantify VHL mRNA and protein levels in parental and resistant cells using RT-qPCR and Western blotting, respectively. Downregulation of VHL can impair PROTAC efficacy.
-
VHL mutations: Sequence the VHL gene in resistant cells to identify mutations that may disrupt its function or its interaction with this compound.
-
Other E3 ligase components: Assess the expression of other key components of the VHL E3 ligase complex, such as CUL2, as their loss can also confer resistance.[6]
-
-
Investigation of Off-Target Resistance Mechanisms:
-
Drug efflux pump expression: Evaluate the expression of multidrug resistance proteins, such as ABCB1 (MDR1), at both the mRNA and protein level.[7][8] Upregulation of these pumps can increase the efflux of this compound from the cell.
-
Bypass signaling pathways: Utilize phosphoproteomics or RNA sequencing to identify any upregulated signaling pathways that may compensate for the loss of SMARCA2/4 function.
-
Potential Mechanisms of Resistance to this compound
Based on studies of resistance to other PROTACs, several mechanisms could lead to resistance to this compound:
-
Mutations or downregulation of the E3 ligase: Alterations in VHL or other components of its E3 ligase complex can prevent the successful recruitment of the ubiquitination machinery.[6][9][10]
-
Mutations in the target protein: Mutations in the bromodomain of SMARCA2, SMARCA4, or PBRM1 could inhibit the binding of this compound.[7][11]
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters like ABCB1 (MDR1) can pump this compound out of the cell, reducing its intracellular concentration.[7][8]
-
Activation of bypass signaling pathways: Cells may adapt by upregulating parallel pathways that promote survival and proliferation, thereby circumventing their dependency on the SWI/SNF complex.
By following these protocols, researchers can successfully develop and characterize this compound-resistant cell lines, which will serve as invaluable tools for advancing our understanding of PROTAC resistance and for the development of next-generation cancer therapies.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. preludetx.com [preludetx.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 9. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ACBI1 Degradation Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the ACBI1 PROTAC degrader. Here you will find answers to frequently asked questions and guides to resolve common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and cooperative PROTAC (Proteolysis Targeting Chimera) degrader. It is composed of a ligand that binds to the bromodomains of the target proteins, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] this compound selectively targets the BAF complex subunits SMARCA2, SMARCA4, and PBRM1 for ubiquitination and subsequent proteasomal degradation.[4][5][6]
Q2: How does this compound mediate protein degradation?
This compound functions by inducing proximity between the target proteins (SMARCA2, SMARCA4, or PBRM1) and the VHL E3 ligase.[5][6] This forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7][8]
Q3: Is there a negative control available for this compound experiments?
Yes, cis-ACBI1 is the inactive stereoisomer of this compound and serves as a negative control.[5][6] Due to its conformation, cis-ACBI1 cannot bind to the VHL E3 ligase, and therefore does not induce the degradation of its target proteins.[6] This allows researchers to distinguish between effects caused by target degradation and those resulting from target engagement alone or off-target effects of the molecule.
Troubleshooting Guide
Problem 1: No or weak degradation of target proteins (SMARCA2/4, PBRM1) observed after this compound treatment.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration. The reported DC50 values for this compound in MV-4-11 cells are 6 nM for SMARCA2, 11 nM for SMARCA4, and 32 nM for PBRM1.[1][3][9] |
| Insufficient Treatment Time | Conduct a time-course experiment. Significant degradation of SMARCA2 and SMARCA4 in MV-4-11 cells has been observed within 2 hours of treatment with 1 µM this compound.[10] |
| Poor Cell Permeability | While this compound has demonstrated good cell permeability, this can be cell-line dependent.[10] If permeability is suspected, consider using a different cell line or performing in vitro degradation assays with cell lysates. |
| Inactive this compound Compound | Ensure proper storage of the this compound compound (dry, dark, and at 0-4°C for short-term or -20°C for long-term storage).[4] Prepare fresh stock solutions in DMSO.[1][3] |
| Low E3 Ligase (VHL) Expression | Confirm the expression of VHL in your cell line of interest using Western blotting or qPCR. This compound-mediated degradation is dependent on VHL.[5][6] |
| Issues with Western Blotting | Refer to the "Problem 3: Western Blotting Issues" section below for detailed troubleshooting. |
Problem 2: Significant cell death or unexpected phenotypes observed.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | This compound induces anti-proliferative effects and apoptosis in sensitive cell lines.[1][2] This is an expected on-target effect. To confirm, you can perform rescue experiments by overexpressing the target proteins. |
| Off-Target Effects | Use the negative control, cis-ACBI1, at the same concentration as this compound.[5][6] If the phenotype persists with cis-ACBI1, it is likely an off-target effect. Whole-proteome analysis has shown this compound to be highly selective for SMARCA2, SMARCA4, and PBRM1.[5][9] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control. |
Problem 3: Western Blotting Issues.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Weak or No Signal | - Increase the amount of protein loaded per well (20-30 µg of whole-cell lysate is recommended).[11] - Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).[12][13] - Ensure the secondary antibody is appropriate for the primary antibody and is not expired. - Use a high-sensitivity ECL substrate.[14] |
| High Background | - Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature).[15] - Optimize antibody concentrations; high concentrations can lead to non-specific binding.[12] - Increase the number and duration of wash steps.[16] |
| Non-Specific Bands | - Confirm the specificity of your primary antibody. Check the manufacturer's datasheet for validation data. - Prepare fresh cell lysates and include protease and phosphatase inhibitors to prevent protein degradation.[11] - Ensure complete reduction and denaturation of samples by boiling in loading buffer with a reducing agent.[16] |
Quantitative Data Summary
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (SMARCA2) | MV-4-11 | 6 nM | [1][3][9] |
| DC50 (SMARCA4) | MV-4-11 | 11 nM | [1][3][9] |
| DC50 (PBRM1) | MV-4-11 | 32 nM | [1][3][9] |
| IC50 (Proliferation) | MV-4-11 | 29 nM | [2] |
| IC50 (Proliferation) | NCI-H1568 | 68 nM | [2] |
| IC50 (Proliferation) | SK-MEL-5 | 77 nM | [5] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
References
- 1. TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opportunities and challenges of protein-based targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Optimizing ACBI1 Delivery in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing ACBI1 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader. It functions by inducing the degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein. This compound achieves this by forming a ternary complex with its target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Q2: What are the primary cellular effects of this compound treatment?
A2: By degrading SMARCA2, SMARCA4, and PBRM1, this compound can induce anti-proliferative effects and apoptosis in cancer cells. The degradation of these target proteins affects chromatin structure, transcription, and DNA repair.
Q3: How should I store and handle this compound?
A3: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. The product is typically shipped at room temperature, and short-term exposure to ambient temperatures does not affect its stability.
Q4: In what solvents is this compound soluble?
A4: this compound is highly soluble in DMSO (≥ 100 mg/mL). It is insoluble in water. For in vivo studies, formulations in CMC-Na or a mixture of DMSO and corn oil have been described.
Troubleshooting Guides
Low or No Target Degradation
Problem: Western blot analysis shows minimal or no degradation of SMARCA2, SMARCA4, or PBRM1 after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. The reported DC50 values for MV-4-11 cells are 6 nM for SMARCA2, 11 nM for SMARCA4, and 32 nM for PBRM1. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the optimal treatment duration. Significant degradation has been observed after 18 hours of treatment in MV-4-11 cells. |
| Poor Cell Permeability | PROTACs like this compound can have poor cell permeability due to their high molecular weight. Ensure proper dissolution of this compound in DMSO before diluting in culture medium. Consider using a transfection reagent if passive diffusion is insufficient, although this is not a standard procedure for small molecules like this compound. |
| "Hook Effect" | At very high concentrations, PROTAC efficacy can decrease due to the formation of binary complexes instead of the productive ternary complex. If you observe decreased degradation at higher concentrations in your dose-response curve, use a lower concentration of this compound. |
| Low E3 Ligase Expression | The activity of this compound depends on the presence of the VHL E3 ligase. Confirm that your cell line expresses sufficient levels of VHL via western blot or qPCR. |
| Incorrect this compound Handling | Ensure that this compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles. Use freshly prepared dilutions for your experiments. |
High Cell Toxicity or Off-Target Effects
Problem: Significant cell death is observed even at low this compound concentrations, or unexpected cellular phenotypes arise.
| Possible Cause | Suggested Solution |
| High this compound Concentration | High concentrations of this compound can lead to off-target effects and cytotoxicity. Determine the IC50 for cell viability in your cell line and use concentrations at or below this value for degradation studies. The reported anti-proliferative IC50 in MV-4-11 cells is 29 nM. |
| Solvent Toxicity | Ensure that the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). |
| On-Target Apoptosis | This compound is known to induce apoptosis in sensitive cell lines. To confirm that the observed cell death is due to the degradation of the target proteins, you can perform rescue experiments by overexpressing SMARCA2 or SMARCA4. |
Experimental Protocols
Protocol 1: Western Blot for Target Degradation
This protocol describes how to assess the degradation of SMARCA2, SMARCA4, and PBRM1 following this compound treatment.
Materials:
-
Cells of interest (e.g., MV-4-11)
-
This compound
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 18 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
ACBI1 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ACBI1. The following resources are designed to help users identify, understand, and mitigate off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and what are the known on-targets of this compound?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) degrader.[1][2] It functions by forming a ternary complex between its target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[5] The primary, intended targets of this compound are the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex, specifically SMARCA2 and SMARCA4.[6][7][8] It also potently degrades PBRM1, a member of the PBAF complex.[2][3][6]
Diagram: this compound Mechanism of Action
Caption: this compound recruits VHL E3 ligase to SMARCA2/4 for ubiquitination and degradation.
Q2: What are the potential sources of off-target effects for a PROTAC like this compound?
A2: Off-target effects for PROTACs can arise from several sources:
-
Warhead Off-Targets: The bromodomain ligand component of this compound could bind to other bromodomain-containing proteins besides SMARCA2, SMARCA4, and PBRM1.
-
E3 Ligase Ligand Off-Targets: The VHL ligand component could interact with other cellular machinery, although this is less common for well-characterized ligands.
-
Neosubstrate Degradation: Formation of the ternary complex can sometimes lead to the degradation of proteins that do not directly bind the PROTAC but are associated with the target or the E3 ligase.
-
Compound Concentration: Using concentrations significantly higher than the effective degradation concentration (DC50) increases the likelihood of engaging lower-affinity off-targets.[9]
Q3: How selective is this compound for its intended targets?
A3: this compound has demonstrated high selectivity across the proteome.[7] Unbiased whole-cell proteomic analyses have been performed to assess its selectivity.
-
In one study using MV-4-11 cells, out of 6,586 quantified proteins, only SMARCA2, SMARCA4, and PBRM1 were observed to be significantly degraded.[5]
-
Another study in Kelly neuroblastoma cells found that of 7,742 quantified proteins, only SMARCA2 and SMARCA4 were significantly downregulated after 5 hours of treatment.[6]
-
The inactive diastereomer, cis-ACBI1, which does not bind VHL, serves as an excellent negative control to differentiate degradation-specific effects from those caused by simple target binding.[5]
Table 1: this compound Degradation Potency (DC₅₀)
| Cell Line | Target Protein | DC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| MV-4-11 | SMARCA2 | 6 | [1][3][8][10] |
| SMARCA4 | 11 | [1][3][8][10] | |
| PBRM1 | 32 | [1][3][8][10] | |
| NCI-H1568 | SMARCA2 | 3.3 | [7][10] |
Table 2: this compound Anti-Proliferative Activity (IC₅₀)
| Cell Line | Compound | IC₅₀ (nM) after 7 days | Reference(s) |
|---|---|---|---|
| MV-4-11 | This compound | 29 | [7] |
| cis-ACBI1 | 1,400 | [7] | |
| SK-MEL-5 | This compound | 77 | [7] |
| | cis-ACBI1 | >10,000 |[7] |
Troubleshooting Guides
Q4: I am observing a phenotype that I suspect is an off-target effect. How can I troubleshoot this?
A4: If you suspect an off-target effect, a systematic approach is necessary for confirmation. The primary goal is to determine if the observed phenotype is independent of the degradation of SMARCA2, SMARCA4, and PBRM1.
Diagram: Troubleshooting Workflow for Suspected Off-Target Effects
Caption: A step-by-step decision tree for diagnosing potential off-target effects.
Q5: How do I properly use the negative control, cis-ACBI1?
A5: cis-ACBI1 is an isomer of this compound in which the hydroxy proline moiety is in the cis-conformation, preventing its binding to the VHL E3 ligase.[5] Consequently, it cannot induce proteasomal degradation. It should be used as a direct comparator in your experiments.
-
Purpose: To distinguish between effects caused by the degradation of target proteins versus effects caused by mere binding to SMARCA2/4/PBRM1 or other unforeseen interactions (off-target binding).
-
Experimental Design: Treat cells with this compound and cis-ACBI1 at the same concentrations and for the same duration.
-
Interpretation:
-
If a phenotype is observed with this compound but not with cis-ACBI1, the effect is dependent on VHL-mediated degradation, strongly suggesting it is an on-target effect.
-
If a phenotype is observed with both this compound and cis-ACBI1, the effect is independent of degradation and may be due to an off-target binding event.
-
Q6: How can I confirm that this compound is engaging its intended targets in my specific cell system?
A6: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds its target inside intact cells.[11][12] The principle is that ligand binding increases the thermal stability of the target protein.[13][14]
Diagram: CETSA Experimental Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Key Experimental Protocols
Protocol 1: Global Proteomics Analysis for Selectivity Profiling
Objective: To identify all proteins that are degraded upon this compound treatment in an unbiased, proteome-wide manner.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat cells with this compound at a chosen concentration (e.g., 10x DC₅₀) and a vehicle control (DMSO) for a specified time (e.g., 8 or 18 hours). Include cis-ACBI1 as an additional control.
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells in a buffer compatible with mass spectrometry. Quantify the total protein concentration for each sample.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label peptides with isobaric tags (e.g., TMT) to allow for multiplexing and accurate relative quantification.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the corresponding proteins. Calculate the fold-change in protein abundance for this compound-treated samples relative to controls. Proteins with significantly reduced abundance are potential degradation targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to SMARCA2/4 in an intact cellular environment.[12]
Methodology:
-
Cell Treatment: Treat a suspension of intact cells with a high concentration of this compound (e.g., 1-10 µM) and a vehicle control for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble SMARCA2 or SMARCA4 at each temperature point using Western Blotting or ELISA.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for this compound-treated samples compared to the control indicates thermal stabilization upon binding, confirming target engagement.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor oral bioavailability of ACBI1 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the PROTAC® degrader ACBI1 in in vivo experiments, with a specific focus on challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected in vivo efficacy with this compound after oral administration. Why might this be?
A1: this compound is known to have poor oral bioavailability. This is primarily due to the high polarity of its bromodomain-binding component, which limits its ability to be absorbed from the gastrointestinal tract.[1] For in vivo studies requiring systemic exposure, intravenous (i.v.) or subcutaneous (s.c.) administration is recommended.[2] Pharmacokinetic data in mice and rats have demonstrated systemic exposure with these administration routes.[2]
Q2: What is the recommended route of administration for this compound in animal models?
A2: Based on available pharmacokinetic data, intravenous (i.v.) and subcutaneous (s.c.) routes of administration are recommended for this compound to achieve systemic exposure.[2] Oral administration is not advised due to poor absorption.
Q3: Is there an alternative to this compound with improved oral bioavailability?
A3: Yes, a successor molecule, ACBI2, was developed specifically to address the poor oral bioavailability of this compound.[1][3][4] ACBI2 is a potent and selective SMARCA2 degrader with favorable pharmacokinetic properties for oral in vivo administration.[1][4][5]
Q4: What are the key differences between this compound and ACBI2?
A4: While both are PROTAC degraders targeting BAF complex subunits via the VHL E3 ligase, ACBI2 was structurally optimized to enhance oral bioavailability.[1][3] This involved modifications to the SMARCA2/4 bromodomain binder to reduce hydrogen bond donors and increase rigidity, which can improve oral exposure for molecules that are beyond the "rule-of-five".[3] ACBI2 also demonstrates greater selectivity for the degradation of SMARCA2 over SMARCA4.[4]
Q5: What general strategies can be employed to improve the oral bioavailability of PROTACs like this compound?
A5: Improving the oral bioavailability of PROTACs is a significant challenge due to their high molecular weight and poor solubility.[6] General strategies include:
-
Linker Optimization: Modifying the linker can influence the molecule's physicochemical properties. Changes in length, rigidity (e.g., using cyclic linkers), and attachment points can improve metabolic stability and permeability.[6]
-
Formulation Strategies:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly water-soluble drugs.[7][8][9]
-
Amorphous solid dispersions: These can enhance the dissolution rate of crystalline compounds.[7]
-
Nanoparticle formulations: Encapsulating the compound in nanoparticles can protect it from degradation and improve absorption.[9][10]
-
-
Prodrug Approach: Modifying the molecule into an inactive form that is converted to the active drug in the body can sometimes improve absorption.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound after oral dosing. | Poor absorption from the gastrointestinal tract due to high polarity. | Switch to intravenous (i.v.) or subcutaneous (s.c.) administration for in vivo studies.[2] If oral administration is necessary for your experimental goals, consider using the orally bioavailable analog, ACBI2.[1][4] |
| High variability in in vivo efficacy between animals with oral administration. | Inconsistent absorption due to physiological factors in the gut. | This is expected with molecules exhibiting poor oral bioavailability. Standardize administration protocols (e.g., fasting state). However, for consistent results, parenteral administration (i.v. or s.c.) is strongly recommended. |
| This compound appears to be rapidly metabolized or cleared. | First-pass metabolism in the liver after any potential absorption. | Improving metabolic stability through linker modification is a key strategy in PROTAC development.[6] For this compound, this challenge was addressed in the design of ACBI2. |
Quantitative Data Summary
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | Target Protein | DC₅₀ (nM) |
| MV-4-11 | SMARCA2 | 6[11][12][13][14] |
| MV-4-11 | SMARCA4 | 11[11][12][13][14] |
| MV-4-11 | PBRM1 | 32[11][12][13][14] |
| NCI-H1568 | SMARCA2 | 3.3[11] |
| NCI-H1568 | PBRM1 | 15.6[11] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (nM) |
| MV-4-11 | 28[12] |
| NCI-H1568 | 68[14] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose |
| Mouse | 5 mg/kg i.v. | [2] |
| Mouse | 5 mg/kg s.c. | [2] |
| Rat | 5 mg/kg i.v. | [2] |
| Rat | 5 mg/kg s.c. | [2] |
Note: Specific pharmacokinetic parameters such as Cmax, AUC, and half-life for this compound are best obtained from the supplementary information of the primary literature.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies.
1. Formulation Preparation:
- For a parenteral formulation, this compound can be dissolved in a vehicle such as 10% HPβCD in 50% Ringer's solution. The precise vehicle may need to be optimized for solubility and tolerability.
- A stock solution of this compound in DMSO can be prepared (e.g., 10 mM).[13]
- For in vivo dosing, a working solution can be prepared by diluting the DMSO stock. For example, a 2 mg/mL working solution can be made by dissolving 2 mg of this compound in 50 µL of DMSO, and then further diluting with a suitable vehicle like PEG300 and Tween 80 in saline.[15]
2. Administration:
- Intravenous (i.v.) injection: Administer the prepared formulation slowly via the tail vein.
- Subcutaneous (s.c.) injection: Administer the prepared formulation into the subcutaneous space, typically in the flank region.
3. Dosing:
- A dose of 5 mg/kg has been used in previous mouse and rat studies for both i.v. and s.c. administration.[2] The optimal dose may vary depending on the animal model and experimental endpoint.
Visualizations
This compound Mechanism of Action
Caption: this compound forms a ternary complex with the target protein and VHL E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
Workflow: Overcoming Poor Oral Bioavailability of this compound
Caption: The poor oral bioavailability of this compound, due to high polarity, was addressed through rational drug design, leading to the development of the orally active ACBI2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
Technical Support Center: Minimizing ACBI1 Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ACBI1-induced toxicity in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to selectively degrade specific proteins within the cell.[1] It works by simultaneously binding to the target proteins—SMARCA2, SMARCA4, and to a lesser extent, PBRM1—and an E3 ubiquitin ligase called von Hippel-Lindau (VHL).[2][3][4][5] This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome.[6][7]
Q2: What are the expected on-target effects of this compound in primary cells?
A2: SMARCA2 and SMARCA4 are catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome positioning.[7][8] Degradation of SMARCA2/4 in primary cells can therefore lead to significant changes in transcription and may affect fundamental cellular processes such as proliferation, differentiation, and DNA repair.[7][9] While often studied in the context of cancer, these proteins are also essential for normal cellular function.
Q3: Why am I observing high levels of toxicity in my primary cell cultures treated with this compound?
A3: High toxicity in primary cells can stem from several factors:
-
On-target toxicity: Since SMARCA2/4 are critical for the function of normal cells, their degradation can lead to cell cycle arrest or apoptosis.[3]
-
Concentration-dependent effects: High concentrations of this compound can lead to the "hook effect," where the formation of the productive ternary complex (Target-ACBI1-VHL) is inhibited, potentially increasing off-target toxicity.
-
Extended incubation times: Prolonged exposure to this compound can lead to cumulative toxicity.
-
Off-target effects: Although this compound is reported to be highly selective, off-target degradation of other proteins cannot be entirely ruled out and may contribute to toxicity.[7]
Q4: What are essential controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control (e.g., DMSO): This is crucial to control for any effects of the solvent used to dissolve this compound.
-
Negative Control (cis-ACBI1): A stereoisomer of this compound, cis-ACBI1, is available and serves as an excellent negative control.[6] It can bind to SMARCA2/4 but not to the VHL E3 ligase, thus preventing protein degradation.[6] This control helps to distinguish between effects caused by protein degradation and those arising from simple binding to the target or off-target effects of the chemical scaffold.
-
Untreated Control: To monitor the baseline health and behavior of your primary cells.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cells.
Issue 1: High Cell Death or Poor Viability
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to the lowest concentration that achieves effective target degradation with minimal toxicity. |
| Incubation time is too long. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the earliest time point with significant target degradation. |
| On-target toxicity. | If the toxicity is dose- and time-dependent and is not observed with the cis-ACBI1 negative control, it is likely on-target. Consider if the experimental endpoint can be measured before the onset of widespread cell death. |
| "Hook Effect" at high concentrations. | Test lower concentrations of this compound. The optimal degradation window is often at lower nanomolar concentrations. |
| Primary cells are overly sensitive. | Ensure optimal culture conditions for your specific primary cell type. Use low-passage cells and handle them gently. |
Issue 2: Inconsistent or No Target Degradation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration. | Perform a thorough dose-response curve to find the optimal concentration for degradation, as both too low and too high (due to the "hook effect") concentrations can result in poor degradation. |
| Insufficient Incubation Time. | Perform a time-course experiment to ensure you are not missing the optimal degradation window. |
| Low E3 Ligase (VHL) Expression. | Confirm the expression of VHL in your primary cell type. VHL expression is necessary for this compound-mediated degradation. |
| Rapid Protein Synthesis. | The rate of new protein synthesis may be counteracting the degradation. This is less likely for long-lived proteins like SMARCA2/4 but can be investigated by co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) as a control experiment. |
| Compound Instability. | Prepare fresh stock solutions of this compound and ensure proper storage to avoid degradation. |
| Western Blotting Issues. | Optimize your Western blot protocol, including antibody concentrations and transfer conditions. Use a positive control lysate from a cell line known to express SMARCA2/4. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Tetrazolium-Based Assay (e.g., MTS/XTT)
This protocol provides a general framework. Always refer to the manufacturer's instructions for your specific assay kit.
-
Cell Seeding: Seed primary cells in a 96-well plate at a density optimized for your cell type and allow them to adhere/recover overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and cis-ACBI1 in fresh cell culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Assay: Add the viability reagent (e.g., MTS or XTT) to each well according to the manufacturer's protocol.
-
Measurement: Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assessment using a Caspase-Glo® 3/7 Assay
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
-
Cell Seeding: Seed primary cells in a white-walled 96-well plate suitable for luminescence measurements and allow them to adhere/recover overnight.
-
Treatment: Treat cells with various concentrations of this compound, cis-ACBI1, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently on a plate shaker for 30-60 seconds.
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Protocol 3: Western Blot for SMARCA2/4 Degradation
-
Cell Treatment: Seed primary cells in 6-well plates. Once they reach the desired confluency, treat them with the desired concentrations of this compound, cis-ACBI1, and vehicle control for the chosen duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of SMARCA2 and SMARCA4 to the loading control to determine the extent of degradation.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Workflow for optimizing this compound use in primary cells.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 5. opnme.com [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Enhancing ACBI1 Stability in Solution
For researchers, scientists, and drug development professionals utilizing the potent PROTAC degrader ACBI1, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and improving the stability of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1.[1][2][3][4][5] It is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of its target proteins, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4][5] By inducing the formation of a ternary complex between the target protein and the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of SMARCA2, SMARCA4, and PBRM1.[3] This degradation leads to anti-proliferative effects and apoptosis in cancer cells dependent on these proteins.[1][4][5][6]
Q2: I'm observing precipitation when I dilute my this compound stock solution into aqueous buffers. What is the cause and how can I prevent this?
A2: this compound is a hydrophobic molecule with low aqueous solubility.[7] Precipitation, or "crashing out," upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media) is a common issue.[8] This occurs due to the rapid change in solvent polarity.
To prevent precipitation, consider the following strategies:
-
Optimize Final DMSO Concentration: If your experimental system allows, increasing the final DMSO concentration (e.g., to 0.5%) can help maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use Pre-warmed Media: Diluting this compound into cell culture media that has been pre-warmed to 37°C can improve solubility.[8]
-
Gradual Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous medium. This gradual change in polarity can prevent precipitation.[8]
-
Sonication: Brief sonication of the final diluted solution can help to redissolve any small precipitates that may have formed.[2]
-
Co-solvent Systems: For in vivo studies or challenging in vitro assays, consider using a co-solvent system. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term stability, it is recommended to store this compound as a solid powder at -20°C. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[6] Always use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce the solubility of this compound.[1]
Q4: My this compound is not showing the expected degradation of its targets. What are some potential reasons for this?
A4: A lack of target degradation can be due to several factors unrelated to the compound's intrinsic activity:
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex. This leads to a decrease in degradation efficiency. It is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane. If you suspect poor permeability, you may need to optimize the treatment conditions (e.g., incubation time) or consider using a formulation that enhances cellular uptake.
-
Compound Instability in Media: this compound may degrade in your specific cell culture medium over the course of the experiment. Assess the stability of this compound in your media using the protocol provided below.
-
Cell Health and Passage Number: The efficiency of the ubiquitin-proteasome system can be affected by cell confluency, passage number, and overall health. Ensure you are using healthy, low-passage cells and standardized plating densities.
Troubleshooting Guides
Issue 1: Visible Precipitation in Cell Culture Media
Symptoms: Cloudiness or visible particles in the cell culture well after adding this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Issue 2: Inconsistent or No Target Degradation
Symptoms: Western blot or other protein quantification methods show variable or no reduction in SMARCA2/4 levels after this compound treatment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of this compound-mediated degradation.
Data Presentation
This compound In Vitro Activity
| Cell Line | Target | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| MV-4-11 | SMARCA2 | 6 | 29 | [4][5][6][9] |
| MV-4-11 | SMARCA4 | 11 | - | [4][9] |
| MV-4-11 | PBRM1 | 32 | - | [4][9] |
| NCI-H1568 | SMARCA2 | 3.3 | 68 | [4][6] |
| NCI-H1568 | PBRM1 | 15.6 | - | [4] |
| SK-MEL-5 | - | - | 77 | [3] |
This compound In Vitro DMPK and Physicochemical Properties
| Parameter | Value | Reference |
| Solubility @ pH 7 (µg/mL) | <1 | [8] |
| Caco-2 Permeability (10⁻⁶ cm/s) | 2.2 | [8] |
| Human Microsomal Stability (% QH) | 86 | [8] |
| Human Hepatocyte Stability (% QH) | - | [8] |
| Plasma Protein Binding (FCS 10%) (%) | >99.4 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (10 mM):
-
Weigh out the required amount of solid this compound.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is fully dissolved. If necessary, sonicate for 5-10 minutes.
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.[6]
-
-
Working Solution Preparation (e.g., 1 µM in Cell Culture Media):
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO (e.g., to 1 mM).
-
Add the required volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For a final concentration of 1 µM with 0.1% DMSO, add 1 µL of the 1 mM stock to 1 mL of medium.
-
Visually inspect the solution for any signs of precipitation. Use immediately.
-
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer by HPLC
This protocol provides a framework for assessing the stability of this compound in a buffer of interest (e.g., PBS, cell culture media).
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer to be tested.
-
-
Incubation:
-
Aliquot the 10 µM working solution into separate, sealed vials for each time point and temperature condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.
-
-
Sample Quenching and Preparation:
-
To stop further degradation, add an equal volume of cold acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound compound at each time point.
-
Normalize the peak area at each time point to the peak area of the t=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature condition to determine the degradation rate.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound facilitates the degradation of SMARCA2/4 via the ubiquitin-proteasome system.
Downstream Signaling Pathway of this compound-Mediated BAF Complex Degradation
Caption: Downstream effects of this compound-induced BAF complex degradation leading to apoptosis.
References
- 1. Thoracic SMARCA4-deficient undifferentiated tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. benchchem.com [benchchem.com]
- 9. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent ACBI1 Degradation Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during ACBI1-mediated protein degradation experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and cooperative PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4] It is composed of a bromodomain ligand, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5] this compound is designed to induce the degradation of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][3][4][6][7]
Q2: How does this compound induce the degradation of its target proteins?
This compound functions by forming a ternary complex between the target protein (e.g., SMARCA2/4) and the VHL E3 ubiquitin ligase.[5][6] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8] This process leads to the selective removal of the target protein from the cell.[5]
Q3: What are the typical concentrations and treatment times for observing this compound-mediated degradation?
The optimal concentration and treatment time for this compound can vary depending on the cell line and experimental conditions. However, published data provides a general starting point. Degradation of SMARCA2, SMARCA4, and PBRM1 has been observed in MV-4-11 cells after 18 hours of treatment.[6][9] A time course of degradation in MV-4-11 cells using 1 µM of this compound showed significant degradation well within 2 hours for SMARCA2 and SMARCA4.[6]
Q4: Should I use a negative control in my experiments? If so, what is recommended?
Yes, using a negative control is crucial to differentiate the effects of protein degradation from other potential off-target effects of the compound. A commonly used negative control for this compound is cis-ACBI1.[5] In cis-ACBI1, the VHL ligand is in an inactive cis-conformation, which prevents it from binding to VHL and thus blocks the degradation process.[5] This allows researchers to confirm that the observed phenotype is due to the degradation of the target protein and not just its inhibition.[5]
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various cell lines.
Table 1: Degradation Potency (DC50) of this compound
| Target Protein | Cell Line | DC50 (nM) | Treatment Time |
| SMARCA2 | MV-4-11 | 6 | 18 hours |
| SMARCA4 | MV-4-11 | 11 | 18 hours |
| PBRM1 | MV-4-11 | 32 | 18 hours |
| SMARCA2 | NCI-H1568 | 3.3 | 18 hours |
| PBRM1 | NCI-H1568 | 15.6 | 18 hours |
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line | IC50 (nM) |
| MV-4-11 | 29 |
| NCI-H1568 | 68 |
| SK-MEL-5 | 77 |
Troubleshooting Guide
Problem: No or weak degradation of target protein observed.
This is a common issue that can arise from several factors throughout the experimental workflow. Follow these steps to identify the potential cause.
Step 1: Verify Compound Integrity and Handling
-
Question: Is the this compound compound properly stored and handled?
-
Troubleshooting:
-
This compound is typically dissolved in DMSO to create a stock solution.[3] Ensure the DMSO is anhydrous, as moisture can reduce solubility.[3]
-
Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month), protected from light.[2]
-
Avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2] Aliquot the stock solution into smaller volumes for single-use.
-
Step 2: Optimize Experimental Conditions
-
Question: Are the cell line, this compound concentration, and treatment time appropriate?
-
Troubleshooting:
-
Cell Line Selection: Confirm that your chosen cell line expresses the target proteins (SMARCA2, SMARCA4) and the VHL E3 ligase.
-
Dose-Response and Time-Course: If initial experiments are unsuccessful, perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal conditions for your specific cell line.
-
Step 3: Evaluate the Ubiquitin-Proteasome System
-
Question: Is the ubiquitin-proteasome pathway functional in your experimental setup?
-
Troubleshooting:
-
Proteasome Inhibition Control: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. If this compound-mediated degradation is occurring, the proteasome inhibitor should "rescue" the target protein from degradation, leading to its accumulation.[11] This confirms that the degradation is proteasome-dependent.
-
Cell Health: High levels of cell death can indicate toxicity from the compound or other experimental conditions, which can interfere with cellular processes, including protein degradation. Monitor cell viability during the experiment.
-
Step 4: Western Blotting and Detection
-
Question: Is the Western blot protocol optimized for detecting the target protein?
-
Troubleshooting:
-
Sample Preparation: Use lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[12][13][14]
-
Antibody Validation: Ensure the primary antibody is specific and validated for detecting your target protein by Western blot.[15] Run a positive control if possible.[14]
-
Protein Loading and Transfer: Quantify protein lysates to ensure equal loading.[13] Optimize transfer conditions, especially for high molecular weight proteins.[13]
-
Signal Detection: If the signal is weak, consider increasing the primary antibody concentration, extending the incubation time, or using a more sensitive detection substrate.[12]
-
Experimental Protocols
Protocol 1: General Cell Treatment for Degradation Analysis
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare fresh dilutions of this compound and cis-ACBI1 (negative control) from a DMSO stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the treatment compounds. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration used.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 18 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Proceed with Western blotting to analyze the levels of the target proteins.
Protocol 2: Western Blotting for Target Protein Degradation
-
Sample Preparation: Normalize protein lysates to the same concentration and add SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-SMARCA2, anti-SMARCA4) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pardon Our Interruption [opnme.com]
- 11. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. southernbiotech.com [southernbiotech.com]
- 16. bosterbio.com [bosterbio.com]
challenges in developing ACBI1 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies using ACBI1, a potent PROTAC degrader of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is composed of a ligand that binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4][5] This forms a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][5]
Q2: Is this compound suitable for in vivo studies?
A2: Yes, this compound has been designed and successfully used for in vivo studies to evaluate the effects of BAF complex inactivation.[3][5] However, careful consideration of its formulation and pharmacokinetic properties is crucial for successful experimentation.
Q3: What are the known targets of this compound?
A3: The primary targets of this compound are the BAF complex ATPase subunits SMARCA2 and SMARCA4.[3] It also induces the degradation of PBRM1, a member of the PBAF complex.[1][2] Proteomic studies have shown that this compound is highly selective for these targets with minimal off-target degradation observed at effective concentrations.[3][6]
Q4: What is the purpose of the negative control, cis-ACBI1?
A4: The available negative control, cis-ACBI1, contains an inactive conformation of the VHL ligand.[5] This prevents it from binding to the VHL E3 ligase, and consequently, it does not induce protein degradation. It serves as an essential control to distinguish the phenotypic effects of target degradation from those related to target binding or other off-target effects of the molecule.[5][7]
Q5: What are potential mechanisms of acquired resistance to this compound?
A5: Studies on related mSWI/SNF ATPase degraders have shown that long-term treatment can lead to acquired resistance. Potential mechanisms include mutations in the bromodomain of the target protein (e.g., SMARCA4) that prevent PROTAC binding, or the overexpression of efflux pumps like ABCB1 (MDR1), which can reduce intracellular drug concentration.[8]
Troubleshooting Guide
Problem 1: this compound formulation is precipitating or appears unstable.
-
Possible Cause: Improper solvent selection or preparation technique. This compound has limited aqueous solubility and requires a specific co-solvent formulation for in vivo administration.[2] The use of DMSO that has absorbed moisture can also reduce solubility.[1]
-
Solution:
-
Use Fresh Solvents: Always use fresh, anhydrous DMSO for preparing stock solutions.[1]
-
Follow Recommended Formulations: Prepare the working solution for in vivo experiments fresh on the day of use.[9] Use validated formulation protocols. For example, a clear solution for injection can be made with 5% DMSO and 95% Corn Oil.[1][10] Another common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][9]
-
Sequential Addition: When using multi-component solvent systems, add each solvent sequentially and ensure the solution is clear before adding the next.[2]
-
Aid Dissolution: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2][9]
-
Problem 2: Inconsistent or lower-than-expected target degradation in vivo.
-
Possible Cause 1: Suboptimal Pharmacokinetics (PK). PROTACs like this compound have complex physicochemical properties that can lead to challenges in achieving and maintaining sufficient exposure at the tumor site.[11] PK profiles for this compound have been characterized in mice and rats, showing specific concentration curves after intravenous (i.v.) and subcutaneous (s.c.) dosing.[3][12]
-
Solution 1:
-
Route of Administration: Select the administration route based on the provided PK data. Both i.v. and s.c. routes have been characterized.[3]
-
Dosing Schedule: Conduct a pilot study to determine the optimal dosing schedule (e.g., once daily, twice daily) required to maintain plasma concentrations above the level needed for effective target degradation.
-
-
Possible Cause 2: Rapid Protein Synthesis. The net level of a protein is a balance between its synthesis and degradation. For proteins with a very high synthesis rate or short half-life, a PROTAC may not be able to reduce protein levels sufficiently.[13]
-
Solution 2:
-
Characterize Target Dynamics: Determine the baseline half-life of SMARCA2/4 in your specific in vivo model.
-
Time-Course Analysis: Perform a time-course experiment, collecting tissue samples at multiple time points after this compound administration to understand the kinetics of target degradation and re-synthesis.
-
Problem 3: Anti-tumor efficacy does not correlate with in vitro potency.
-
Possible Cause 1: Efflux Pump Activity. Overexpression of efflux pumps such as ABCB1 in tumor cells can prevent this compound from reaching its intracellular targets, conferring resistance.[8]
-
Solution 1:
-
Assess ABCB1 Expression: Check the baseline expression of ABCB1 in your cancer model.
-
Co-administration with Inhibitors: Consider co-dosing this compound with an ABCB1 inhibitor, such as zosuquidar, which has been shown to reverse resistance to PROTAC degraders in preclinical models.[8]
-
-
Possible Cause 2: Off-Target Effects. While this compound is highly selective, it does degrade PBRM1.[6] The anti-proliferative effects in some models have been attributed primarily to SMARCA2 depletion, but the contribution of PBRM1 loss should be considered.[6]
-
Solution 2:
-
Use Controls: Compare results with the non-degrading cis-ACBI1 control to isolate degradation-dependent effects.
-
Genetic Validation: Use genetic knockdown (e.g., shRNA) of SMARCA2, SMARCA4, and PBRM1 individually to dissect the contribution of each target to the observed phenotype.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| DC₅₀ (SMARCA2) | MV-4-11 | 6 nM | [1][2] |
| NCI-H1568 | 3.3 nM | [7] | |
| DC₅₀ (SMARCA4) | MV-4-11 | 11 nM | [1][2] |
| DC₅₀ (PBRM1) | MV-4-11 | 32 nM | [1][2] |
| NCI-H1568 | 15.6 nM | [7] | |
| IC₅₀ (Anti-prolif.) | MV-4-11 | 29 nM | [9] |
| | NCI-H1568 | 68 nM |[9] |
Table 2: In Vivo Formulation Examples
| Administration Route | Formulation Composition | Max Concentration | Reference |
|---|---|---|---|
| Oral (Suspension) | CMC-Na | ≥ 5 mg/mL | [1][10] |
| Injection (Solution) | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | [9] |
| Injection (Solution) | 5% DMSO + 95% Corn Oil | 2.25 mg/mL | [1][10] |
| Injection (Solution) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 - 4 mg/mL |[2][9] |
Table 3: Physicochemical & ADME Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Caco-2 Permeability (A→B) | 2.2 x 10⁻⁶ cm/s | [3] |
| Caco-2 Efflux Ratio | 1.7 | [3] |
| Plasma Protein Binding (FCS 10%) | >99.4% | [3] |
| Hepatocyte Stability (Mouse) | 62% Qн | [3] |
| Hepatocyte Stability (Rat) | 41% Qн | [3] |
| CYP3A4 Inhibition (IC₅₀) | 0.4 µM |[3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Utilize a suitable cancer cell line xenograft model, such as MV-4-11 (leukemia) or NCI-H1568 (lung cancer), implanted subcutaneously in immunocompromised mice.[6][14]
-
This compound Preparation:
-
On each day of dosing, prepare the this compound formulation. For subcutaneous injection, a formulation of 5% DMSO and 95% corn oil is appropriate.[1]
-
Prepare a stock solution in DMSO (e.g., 45 mg/mL).[1]
-
For the final working solution (e.g., 2.25 mg/mL), add 50 µL of the DMSO stock to 950 µL of corn oil and mix thoroughly. Use immediately.[1]
-
-
Dosing and Monitoring:
-
Once tumors reach a palpable size (e.g., ~150-200 mm³), randomize animals into treatment groups (e.g., Vehicle, this compound, cis-ACBI1 control).
-
Administer this compound via the chosen route (e.g., 5 mg/kg, s.c.). The exact dose and schedule should be optimized in a preliminary PK/PD study.
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors and vital organs for pharmacodynamic (Western blot, IHC) and toxicity analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis of Target Degradation
-
Study Design: Use tumor-bearing mice (as in Protocol 1) or healthy animals.
-
Dosing: Administer a single dose of this compound (e.g., 5 mg/kg, i.v. or s.c.).
-
Sample Collection: At designated time points post-dose (e.g., 2, 4, 8, 24, 48 hours), euthanize a cohort of animals (n=3-4 per time point).
-
Tissue Processing:
-
Collect tumor tissue and/or relevant organs.
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Prepare tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Quantify total protein concentration in the lysates.
-
Perform SDS-PAGE and Western blotting using validated antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin, GAPDH).
-
Quantify band intensity to determine the extent and duration of target protein degradation relative to vehicle-treated controls.
-
Visualizations
Caption: Mechanism of action for this compound-mediated protein degradation.
Caption: Standard workflow for an this compound in vivo efficacy study.
Caption: Troubleshooting decision tree for common this compound issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. This compound - Chemietek [chemietek.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pardon Our Interruption [opnme.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
ACBI1 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results during experiments with ACBI1, a potent and selective PROTAC degrader of the BAF complex ATPases SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule composed of a ligand that binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins. The degradation of these key components of the BAF (SWI/SNF) chromatin remodeling complex leads to anti-proliferative effects and apoptosis in susceptible cancer cells.[6][7][8][9]
Q2: What are the primary targets of this compound?
The primary targets of this compound are the BAF complex ATPase subunits SMARCA2 and SMARCA4, and the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][10]
Q3: What are the expected outcomes of this compound treatment in sensitive cell lines?
In sensitive cell lines, such as certain acute myeloid leukemia (AML) and SMARCA4-mutant cancer cells, this compound treatment is expected to induce:
-
Cell cycle arrest.[7]
Q4: Is there a negative control for this compound experiments?
Yes, cis-ACBI1 is the inactive diastereomer of this compound.[13] Due to a change in the stereochemistry of the hydroxyproline (B1673980) moiety, it cannot bind to VHL, and therefore does not induce protein degradation.[13] It serves as an excellent negative control to distinguish between effects caused by protein degradation and other potential off-target effects of the chemical scaffold.[13][10]
Troubleshooting Guides
Scenario 1: No or reduced degradation of target proteins (SMARCA2/4, PBRM1).
This is one of the most common unexpected outcomes. The following steps will help you troubleshoot the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of target protein degradation.
Detailed Steps & Experimental Protocols:
-
Verify this compound Integrity and Concentration:
-
Action: Confirm the correct storage of this compound (-20°C or -80°C) and the use of fresh DMSO for stock solutions.[6] Repeated freeze-thaw cycles should be avoided.[6]
-
Protocol: Western Blot for Target Degradation:
-
Seed cells at an appropriate density.
-
Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) and the negative control cis-ACBI1 for a set time course (e.g., 2, 4, 8, 18 hours).[11]
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies and visualize.
-
-
-
Assess Cell Line Competency:
-
Action: Ensure the cell line expresses the target proteins and VHL. Some cell lines may have low or absent expression of these components.
-
Protocol: Baseline Protein Expression by Western Blot:
-
Lyse untreated cells.
-
Perform Western blotting as described above to confirm the presence of SMARCA2, SMARCA4, PBRM1, and VHL.
-
-
-
Review Experimental Protocol:
-
Action: Double-check the final concentration of this compound and the treatment duration. Degradation is time and concentration-dependent.[11]
-
Data Comparison:
-
| Cell Line | Target | DC50 (18h treatment) | Reference |
| MV-4-11 | SMARCA2 | 6 nM | [1][2][3] |
| MV-4-11 | SMARCA4 | 11 nM | [1][2][3] |
| MV-4-11 | PBRM1 | 32 nM | [1][2][3] |
| NCI-H1568 | SMARCA2 | 3.3 nM | [11] |
| NCI-H1568 | PBRM1 | 15.6 nM | [11] |
-
Evaluate VHL and Proteasome Function:
-
Action: The degradation process depends on a functional ubiquitin-proteasome system.
-
Protocol: Co-treatment with Inhibitors:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours before adding this compound.
-
Perform a Western blot for the target proteins. Inhibition of degradation in the presence of these inhibitors confirms the dependence on the proteasome and E3 ligase activity.[12]
-
-
Scenario 2: No or reduced anti-proliferative/apoptotic effect in a target-positive cell line.
If you observe target degradation but the expected downstream phenotypic effects are absent, consider the following.
Logical Relationship Diagram
Caption: Troubleshooting logic for lack of phenotypic effects despite target degradation.
Detailed Steps & Experimental Protocols:
-
Confirm Cellular Dependency on Targets:
-
Action: Not all cells expressing SMARCA2/4 are dependent on them for survival. For example, SMARCA4-mutant cancers are often sensitive to the loss of SMARCA2.[3][10]
-
Protocol: siRNA/shRNA Knockdown:
-
Use siRNA or shRNA to specifically knock down SMARCA2 and/or SMARCA4.
-
Perform a cell viability assay (e.g., CellTiter-Glo) or an apoptosis assay (e.g., Annexin V staining) to see if genetic knockdown phenocopies the expected effects of this compound.
-
-
-
Investigate Downstream Pathways:
-
Action: The link between BAF complex degradation and apoptosis may be uncoupled in certain cellular contexts.
-
Protocol: Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with this compound, cis-ACBI1, and a positive control for apoptosis (e.g., staurosporine).
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry. An increase in Annexin V positive cells indicates apoptosis.
-
-
-
Assess for Resistance Mechanisms:
-
Action: Cells may have intrinsic or acquired resistance mechanisms. This could involve upregulation of anti-apoptotic proteins or compensatory signaling pathways.
-
Protocol: Proteomic Analysis:
-
Scenario 3: Unexpected Toxicity in a Control Cell Line.
If you observe toxicity in a cell line that should be resistant (e.g., a SMARCA2/4 null line), or with the negative control cis-ACBI1.
Signaling Pathway Diagram
Caption: this compound's intended pathway versus potential off-target effects.
Detailed Steps & Experimental Protocols:
-
Confirm Lack of Target Degradation:
-
Action: First, confirm that the toxicity is not due to low-level degradation of the intended targets or other BAF complex subunits.
-
Protocol: Perform a sensitive Western blot on the control cell line treated with this compound to ensure SMARCA2/4 are absent and that other BAF subunits are not being degraded.
-
-
Use the Negative Control:
-
Action: The cis-ACBI1 control is critical here. If cis-ACBI1 also causes toxicity, the effect is independent of VHL-mediated degradation and likely due to off-target effects of the chemical scaffold.[13]
-
Protocol: Comparative Viability Assay:
-
Treat the control cell line with equimolar concentrations of this compound and cis-ACBI1.
-
Measure cell viability over time. Similar toxicity profiles suggest a degradation-independent off-target effect.
-
-
-
Identify Potential Off-Targets:
-
Action: Advanced proteomic techniques can help identify unintended binding partners.
-
Protocol: Thermal Proteome Profiling (TPP) or Proteolysis-Targeted Chimeras with Photoaffinity Labeling (PROTAC-PAL):
-
These specialized techniques can identify the direct binding partners of a compound within the cell, helping to elucidate potential off-targets responsible for unexpected toxicity.
-
-
By systematically working through these troubleshooting guides, researchers can better interpret unexpected results from this compound treatment and gain deeper insights into their experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Chemietek [chemietek.com]
- 5. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. researchgate.net [researchgate.net]
- 12. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pardon Our Interruption [opnme.com]
Validation & Comparative
The Critical Role of a Negative Control: A Comparative Guide to ACBI1 and cis-ACBI1
In the rapidly evolving field of targeted protein degradation, the use of well-characterized chemical tools is paramount for generating robust and reproducible data. This guide provides a detailed comparison of ACBI1, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the BAF chromatin remodeling complex subunits SMARCA2 and SMARCA4, and its inactive diastereomer, cis-ACBI1, which serves as an essential negative control. Understanding the distinct activities of these two molecules is crucial for accurately interpreting experimental results and attributing observed phenotypes to the degradation of the target proteins.
Differentiating Activity: this compound vs. cis-ACBI1
This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal machinery. It consists of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of SMARCA2 and SMARCA4.[3][4]
In contrast, cis-ACBI1 is specifically engineered to be an inactive control. The key difference lies in the stereochemistry of the hydroxyproline (B1673980) residue within the VHL-binding motif. In cis-ACBI1, this residue is in the cis conformation, which prevents its binding to the VHL E3 ligase.[3][4] Consequently, cis-ACBI1 cannot induce the formation of the ternary complex and does not lead to the degradation of its target proteins. This makes it an ideal tool to distinguish between cellular effects arising from the degradation of SMARCA2/4 and those caused by off-target effects of the chemical scaffold itself.
Comparative Efficacy: A Quantitative Look
The differential activity of this compound and cis-ACBI1 has been quantified in various cellular assays. The data clearly demonstrates the potent and specific degradation activity of this compound, while cis-ACBI1 remains largely inactive.
| Parameter | This compound | cis-ACBI1 | Cell Line | Reference |
| SMARCA2 Degradation (DC50) | 6 nM | >1,000 nM | MV-4-11 | [4] |
| SMARCA4 Degradation (DC50) | 11 nM | >1,000 nM | MV-4-11 | [4] |
| PBRM1 Degradation (DC50) | 32 nM | >1,000 nM | MV-4-11 | [4] |
| Anti-proliferative Activity (IC50) | 29 nM | 1,400 nM | MV-4-11 | [4][5] |
| Anti-proliferative Activity (IC50) | 77 nM | >10,000 nM | SK-MEL-5 | [4][5] |
Mechanism of Action: Visualizing the Pathway
The distinct mechanisms of this compound and cis-ACBI1 can be visualized through the following signaling pathway diagram.
Caption: Mechanism of action for this compound leading to protein degradation versus the inactive cis-ACBI1.
Experimental Protocols
To assess the activity of this compound and its negative control, the following experimental methodologies are commonly employed:
Protein Degradation Assay (Western Blotting or Capillary Electrophoresis)
-
Cell Culture and Treatment: Seed cells (e.g., MV-4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or cis-ACBI1 for a specified period (e.g., 18 hours).[5]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation and Analysis:
-
Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody and visualize the protein bands.
-
Capillary Electrophoresis (e.g., Wes™): Prepare cell lysates and perform protein quantification as above. Follow the manufacturer's instructions for the capillary electrophoresis system to analyze the expression levels of the target proteins.[4]
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 value (the concentration at which 50% of the protein is degraded) by fitting the data to a dose-response curve.
Cell Proliferation Assay
-
Cell Seeding and Treatment: Plate cells in 96-well plates and treat them with a range of concentrations of this compound or cis-ACBI1.
-
Incubation: Incubate the cells for an extended period (e.g., 7 days) to allow for effects on proliferation.[4]
-
Viability Measurement: Assess cell viability using a commercially available kit that measures cellular ATP content (e.g., CellTiter-Glo®). The luminescence signal is proportional to the number of viable cells.[4]
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells. Calculate the IC50 value (the concentration that inhibits cell proliferation by 50%) by plotting the data on a dose-response curve.
Proteome-wide Selectivity (Mass Spectrometry)
-
Cell Treatment and Lysis: Treat cells with this compound or cis-ACBI1 at a fixed concentration (e.g., 333 nM) for a defined period (e.g., 8 hours).[5][6] Harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the mass spectrometry data to identify and quantify proteins across the different treatment groups. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with this compound compared to cis-ACBI1 and the vehicle control.[4] This allows for an unbiased assessment of the degrader's selectivity across the entire proteome.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and cis-ACBI1.
Caption: A standard experimental workflow for the comparative analysis of this compound and cis-ACBI1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating ACBI1 On-Target Effects: A Comparative Guide to Genetic Knockdowns
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a molecule is a critical step. This guide provides an objective comparison of the PROTAC degrader ACBI1 with genetic knockdown methods for validating the effects of targeting the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and PBRM1.
This compound is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1.[1][2] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted protein degradation has been shown to induce anti-proliferative effects and apoptosis in various cancer cell lines.[1] To confirm that these phenotypic effects are a direct result of the degradation of its target proteins, it is essential to compare the outcomes of this compound treatment with those of genetic knockdown techniques such as siRNA and CRISPR-Cas9.
Performance Comparison: this compound vs. Genetic Knockdowns
The primary advantage of using this compound is that it acts as a chemical probe, providing a pharmacologically relevant model for a potential therapeutic. In contrast, genetic knockdowns, while highly specific, operate through a different biological mechanism. Studies have shown that the effects of this compound can phenocopy those of RNA interference (RNAi), reproducing the anti-proliferative effects observed with genetic knockdown of its targets.[4][5]
A key tool for validating the on-target effects of this compound is its negative control, cis-ACBI1.[3] This stereoisomer is incapable of binding to the VHL E3 ligase and therefore does not induce protein degradation, allowing researchers to differentiate between effects caused by target degradation and those arising from mere binding to the bromodomain of the target proteins.[3]
Quantitative Data Summary
| Table 1: this compound Degradation Potency (DC50) | ||
| Target Protein | Cell Line | DC50 (nM) |
| SMARCA2 | MV-4-11 | 6[1][2] |
| SMARCA4 | MV-4-11 | 11[1][2] |
| PBRM1 | MV-4-11 | 32[1][2] |
| SMARCA2 | NCI-H1568 | 3.3[2] |
| Table 2: this compound Anti-proliferative Activity (IC50) | |
| Cell Line | IC50 (nM) |
| MV-4-11 | 28[1] |
| Table 3: Comparison with Alternative SMARCA2/4 PROTAC Degraders | ||
| PROTAC | Target(s) | Key Features |
| This compound | SMARCA2, SMARCA4, PBRM1 | Potent degrader of both SMARCA2 and SMARCA4.[1] |
| A947 | Primarily SMARCA2 | More potent and selective for SMARCA2 over SMARCA4 compared to this compound.[6] |
| ACBI2 | Preferentially SMARCA2 | Orally bioavailable with selectivity for SMARCA2.[7] |
Experimental Protocols
To validate the on-target effects of this compound, a typical workflow involves comparing its effects to those of siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the target genes.
siRNA-Mediated Knockdown of SMARCA2/4
This protocol describes the transient knockdown of SMARCA2 or SMARCA4 using small interfering RNA (siRNA).
Materials:
-
Target-specific siRNAs (for SMARCA2 and SMARCA4) and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line of interest (e.g., MV-4-11)
-
6-well plates
-
Culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells and assess the protein and mRNA levels of the target gene using Western blotting and qRT-PCR, respectively.
CRISPR-Cas9 Mediated Knockout of SMARCA2/4
This protocol outlines the generation of a stable knockout cell line for SMARCA2 or SMARCA4.
Materials:
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting SMARCA2 or SMARCA4
-
HEK293T cells for lentivirus production
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cancer cell line
-
Polybrene
-
Puromycin or other selection antibiotic
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Clonal Isolation: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Knockout Validation: Expand the clonal populations and validate the knockout of the target gene by Western blotting and sequencing of the genomic DNA.
Western Blotting for Protein Level Assessment
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of the SWI/SNF complex, the mechanism of action of this compound, and the experimental workflows for validation.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
A Comparative Guide to ACBI1 and Other SMARCA2/4 PROTAC Degraders for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of ACBI1 with other prominent SMARCA2/4 PROTAC (Proteolysis Targeting Chimera) degraders. This document provides a comprehensive overview of their performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
The SWI/SNF chromatin remodeling complex, with its mutually exclusive ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), plays a critical role in gene regulation. Mutations in this complex are implicated in a significant percentage of human cancers. The targeted degradation of SMARCA2 and SMARCA4 via PROTACs has emerged as a promising therapeutic strategy. This compound is a well-characterized PROTAC that potently degrades SMARCA2, SMARCA4, and the related protein PBRM1. This guide will compare this compound with other notable SMARCA2/4 degraders to aid in the selection of appropriate tools for research and development.
Performance Comparison of SMARCA2/4 PROTAC Degraders
The following tables summarize the in vitro degradation performance of this compound and other selected SMARCA2/4 PROTAC degraders. The key metrics for comparison are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Degradation Performance of this compound
| Target Protein | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited | Reference |
| SMARCA2 | 6 | >95 | MV-4-11 | VHL | [1][2][3][4][5] |
| SMARCA4 | 11 | >95 | MV-4-11 | VHL | [1][2][3][4][5] |
| PBRM1 | 32 | >95 | MV-4-11 | VHL | [1][2][3][4][5] |
| SMARCA2 | 3.3 | Not Reported | NCI-H1568 | VHL | [4] |
| PBRM1 | 15.6 | Not Reported | NCI-H1568 | VHL | [4] |
Table 2: Comparative Degradation Performance of Other SMARCA2/4 PROTACs
| Degrader | Target Protein | DC50 | Dmax (%) | Cell Line | E3 Ligase Recruited | Reference |
| ACBI2 | SMARCA2 | 1 nM | Not Reported | RKO | VHL | [6] |
| SMARCA4 | 32 nM | Not Reported | RKO | VHL | [6][7] | |
| SMD-3236 | SMARCA2 | < 1 nM | >95 | H838 | VHL | [8][9][10][11] |
| SMARCA4 | >1000 nM | ~50 | H838 | VHL | [8][11] | |
| A947 | SMARCA2 | 39 pM | 96 | SW1573 | VHL | [12][13][14] |
| SMARCA4 | 1.1 nM | 92 | SW1573 | VHL | [12][14] | |
| YDR1 | SMARCA2 | 7.7 nM | Not Reported | Not Specified | Cereblon | [15] |
| SMARCA2 | 69 nM (24h) | Not Reported | H1792 | Cereblon | [16] | |
| SMARCA4 | 135 nM (24h) | 79 | H1792 | Cereblon | [16] | |
| YD54 | SMARCA2 | 8.1 nM (24h) | 98.9 | H1792 | Cereblon | [16] |
| SMARCA4 | 19 nM (24h) | 98 | H1792 | Cereblon | [16] |
Signaling Pathways and Experimental Workflows
To understand the context of these degraders, it is crucial to visualize the biological pathways they modulate and the experimental workflows used to characterize them.
Caption: Mechanism of action for a PROTAC degrader.
Caption: Simplified role of the SWI/SNF complex in cancer.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of SMARCA2/4 PROTAC degraders.
Western Blot for Protein Degradation
This protocol is used to determine the levels of specific proteins in a sample, providing a direct measure of PROTAC-induced degradation.
-
Cell Lysis:
-
After treatment with the PROTAC degrader for the desired time, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., SMARCA2, SMARCA4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control to determine the extent of degradation.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of PROTAC degraders on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC degrader and incubate for the desired treatment period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the half-maximal inhibitory concentration (IC50).
-
Quantitative Proteomics Workflow
This workflow provides a global view of protein expression changes in response to PROTAC treatment, allowing for the assessment of selectivity.
-
Sample Preparation:
-
Culture and treat cells with the PROTAC degrader or vehicle control.
-
Harvest and lyse the cells, followed by protein extraction and quantification as described in the Western Blot protocol.
-
-
Protein Digestion:
-
Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (Optional but recommended for relative quantification):
-
Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography based on their physicochemical properties.
-
Analyze the eluted peptides by tandem mass spectrometry to determine their sequence and abundance.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein across the different treatment groups.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the PROTAC treatment. This allows for the assessment of the degrader's selectivity.
-
HiBiT Protein Degradation Assay
This is a sensitive and quantitative method to measure protein degradation in live cells.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein (e.g., SMARCA2).
-
-
Assay Setup:
-
Plate the HiBiT-tagged cells in a 96-well or 384-well plate.
-
Add the PROTAC degrader at various concentrations.
-
-
Lysis and Detection:
-
After the desired incubation time, add a lytic detection reagent containing the LgBiT protein and a luciferase substrate.
-
The HiBiT tag on the target protein will complement with LgBiT to form a functional NanoLuc luciferase, generating a luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The intensity of the luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining in the cells.
-
Calculate the percentage of protein degradation relative to a vehicle control to determine DC50 and Dmax values. This assay can also be adapted for kinetic measurements in live cells.[17]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Polybromo-1 Degrader, Ligand, Gene | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
ACBI1 vs. ACBI2: A Head-to-Head Comparison of SMARCA2 Degraders
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of ACBI1 and ACBI2, two prominent PROTAC degraders targeting the chromatin remodeler SMARCA2. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to aid in the selection of the most appropriate tool for specific research needs.
At a Glance: Key Differences
The primary distinction between this compound and ACBI2 lies in their selectivity profile. This compound is a potent dual degrader of the highly homologous ATPases of the BAF chromatin remodeling complex, SMARCA2 and SMARCA4. [1][2][3][4][5][6] In contrast, ACBI2 demonstrates preferential degradation of SMARCA2 over SMARCA4, offering a more targeted approach. [7][8][9][10][11][12][13][14] This selectivity is crucial for studies focused on the specific role of SMARCA2, particularly in the context of synthetic lethality in SMARCA4-deficient cancers.[7][10][11] Furthermore, ACBI2 has been developed as an orally bioavailable compound, a significant advantage for in vivo studies. [7][8][10][11][12][13]
Quantitative Performance Data
The following tables summarize the degradation potency (DC50) of this compound and ACBI2 across various cell lines and targets. Lower DC50 values indicate higher potency.
This compound Degradation Profile
| Target | Cell Line | DC50 (nM) | Reference(s) |
| SMARCA2 | MV-4-11 | 6 | [1][3][4][5][6][15] |
| SMARCA4 | MV-4-11 | 11 | [1][3][5][6][15] |
| PBRM1 | MV-4-11 | 32 | [1][3][5][6][15] |
| SMARCA2 | NCI-H1568 | 3.3 | [6][15] |
| PBRM1 | NCI-H1568 | 15.6 | [6][15] |
ACBI2 Degradation Profile
| Target | Cell Line | DC50 (nM) | Reference(s) |
| SMARCA2 | RKO | 1 | [8][9] |
| SMARCA4 | RKO | 32 | [8][9] |
| SMARCA2 | NCI-H1568 | 1-13 | [7] |
| SMARCA2 | RKO | 1-13 | [7] |
As the data indicates, both molecules are highly potent degraders of SMARCA2. However, the data for ACBI2 in RKO cells clearly demonstrates its greater than 30-fold selectivity for SMARCA2 over SMARCA4.[9]
Mechanism of Action: The PROTAC Approach
Both this compound and ACBI2 are Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules work by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Both this compound and ACBI2 utilize the von Hippel-Lindau (VHL) E3 ligase to mediate the degradation of their targets.[1][2][4][5][16]
The target proteins, SMARCA2 and SMARCA4, are the catalytic ATPase subunits of the SWI/SNF (also known as BAF) chromatin remodeling complex. This complex plays a critical role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[2][7] The degradation of these proteins can have profound effects on cell proliferation and survival, making them attractive targets in oncology.[3][6]
Figure 1. General mechanism of action for this compound and ACBI2.
Signaling Pathway Context
SMARCA2 and SMARCA4 are key components of the BAF chromatin remodeling complex, which is essential for maintaining the epigenetic landscape of a cell. By hydrolyzing ATP, these enzymes provide the energy to move nucleosomes, thereby opening or closing chromatin regions to regulate gene transcription. In cancers with mutations in SMARCA4, cells often become dependent on the paralog SMARCA2 for survival. This phenomenon, known as synthetic lethality, is the therapeutic rationale for targeting SMARCA2 in SMARCA4-deficient tumors.[7]
Figure 2. Role of SMARCA2 in the BAF complex and its targeting by ACBI degraders.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the developing laboratories, the assessment of SMARCA2 degraders like this compound and ACBI2 typically involves the following key experiments:
Western Blotting for Protein Degradation (DC50 Determination)
-
Objective: To quantify the dose-dependent degradation of target proteins.
-
Methodology:
-
Cancer cell lines (e.g., MV-4-11, RKO) are seeded in multi-well plates.
-
Cells are treated with a serial dilution of the degrader (e.g., this compound or ACBI2) for a defined period (e.g., 18 hours).[15]
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, Vinculin).
-
Following incubation with a secondary antibody, protein bands are visualized and quantified.
-
The DC50 value is calculated by plotting protein levels against the logarithm of the degrader concentration and fitting to a dose-response curve.
-
Proteomics for Selectivity Profiling
-
Objective: To assess the proteome-wide selectivity of the degrader.
-
Methodology:
-
Cells are treated with the degrader at a fixed concentration (e.g., 100 nM or 333 nM) or a vehicle control for a specific duration (e.g., 4 or 8 hours).[13][15]
-
Cells are harvested, lysed, and proteins are digested into peptides.
-
Peptides are analyzed by mass spectrometry (e.g., LC-MS/MS).
-
The relative abundance of thousands of proteins is quantified across different treatment conditions.
-
Statistical analysis identifies proteins that are significantly downregulated upon degrader treatment.[2]
-
Cell Viability Assays
-
Objective: To measure the anti-proliferative effects of the degrader.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with a range of degrader concentrations.
-
After a prolonged incubation (e.g., 3-7 days), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[3][13]
-
Luminescence is measured, and IC50 or EC50 values are calculated.
-
Figure 3. General experimental workflow for evaluating SMARCA2 degraders.
Conclusion: Which is the Better SMARCA2 Degrader?
The choice between this compound and ACBI2 depends entirely on the experimental goals.
This compound is the superior choice for studies aiming to:
-
Investigate the combined effect of degrading both SMARCA2 and SMARCA4.
-
Study the consequences of inactivating the BAF complex more broadly.[2]
ACBI2 is the better SMARCA2 degrader for studies that require:
-
High selectivity for SMARCA2 over SMARCA4, which is critical for dissecting the specific functions of SMARCA2 and for validating the synthetic lethal relationship in SMARCA4-mutant cancers.[7][9][11]
-
In vivo evaluation , particularly through oral administration, due to its demonstrated oral bioavailability and efficacy in animal models.[7][8][10][11][12][13]
For most applications focused on the targeted degradation of SMARCA2 as a therapeutic strategy, ACBI2's selectivity and oral bioavailability make it the more advanced and versatile tool compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 5. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new anti-cancer molecule targets disease-causing proteins - [researchpod.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Chemietek [chemietek.com]
ACBI1 vs. Small Molecule Inhibitors of SMARCA4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The SWI/SNF chromatin remodeling complex, and specifically its ATPase subunit SMARCA4 (also known as BRG1), has emerged as a critical target in oncology. The loss or mutation of SMARCA4 is a key driver in a variety of cancers, creating a dependency on its paralog SMARCA2 (BRM). This dependency has spurred the development of novel therapeutic strategies aimed at targeting these vulnerabilities. This guide provides an objective comparison of ACBI1, a Proteolysis Targeting Chimera (PROTAC) degrader, and various small molecule inhibitors of SMARCA4, supported by experimental data.
Overview of Therapeutic Strategies
Two primary strategies for targeting SMARCA4-deficient cancers have gained prominence:
-
PROTAC-mediated Degradation: Represented by this compound, this approach utilizes the cell's natural protein disposal machinery to eliminate target proteins. This compound is a heterobifunctional molecule that simultaneously binds to SMARCA2/4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2 and SMARCA4.[1][2][3][4][5]
-
Small Molecule Inhibition: This strategy involves the use of small molecules that bind to specific domains of SMARCA4 and/or SMARCA2, inhibiting their function. These inhibitors primarily target either the ATPase domain, which is crucial for chromatin remodeling activity, or the bromodomain, which is involved in recognizing acetylated histones.
This guide will focus on a comparative analysis of this compound against a selection of prominent small molecule inhibitors: FHD-286, GNE-064, PFI-3, and BRM014.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the selected small molecule inhibitors, providing a basis for performance comparison.
Table 1: In Vitro Degradation and Potency of this compound
| Compound | Target(s) | Assay Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference(s) |
| This compound | SMARCA2, SMARCA4, PBRM1 | Degradation | MV-4-11 | 6 (SMARCA2), 11 (SMARCA4), 32 (PBRM1) | 29 | [1][2][3][4][6][7] |
| Degradation | NCI-H1568 | 3.3 (SMARCA2), 15.6 (PBRM1) | 68 | [6] | ||
| Anti-proliferation | SK-MEL-5 | - | 77 | [8] |
Table 2: In Vitro Potency and Binding Affinity of Small Molecule Inhibitors
| Compound | Target(s) | Target Domain | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| FHD-286 | SMARCA4, SMARCA2 | ATPase | - | Potent and selective | - | [5][9][10][11][12] |
| GNE-064 | SMARCA4, SMARCA2, PBRM1 | Bromodomain | Biochemical | 35 (SMARCA4) | 10 (SMARCA4), 16 (SMARCA2) | [4][6][13][14] |
| PFI-3 | SMARCA2, SMARCA4, PBRM1(5) | Bromodomain | Biochemical | - | 89 | [15][16][17][18][19] |
| BRM014 | SMARCA2, SMARCA4 | ATPase | Biochemical | <5 (both) | - | [20][21][22][23][24] |
Mechanism of Action and Signaling Pathway
SMARCA4 is a core component of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression by altering the structure of chromatin.[25] In SMARCA4-deficient cancers, the paralog SMARCA2 can compensate for its function, making cancer cells dependent on SMARCA2 for survival.[26] Both this compound and small molecule inhibitors aim to disrupt this dependency.
Caption: Mechanism of this compound and small molecule inhibitors targeting SMARCA4.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the performance of compounds like this compound and small molecule inhibitors.
Caption: Workflow for assessing protein degradation.
Caption: Workflow for determining cell viability (IC50).
Detailed Experimental Protocols
Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV-4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) for a specified duration (e.g., 18 hours).[6]
-
Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against SMARCA4, SMARCA2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the DC50 value, which is the concentration of the compound that results in 50% degradation of the target protein.[6]
Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MV-4-11, NCI-H1568) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[8][27]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified incubator.[8]
-
Viability Measurement: Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[8][27][28]
Bromodomain Binding Assay (Isothermal Titration Calorimetry - ITC)
-
Protein and Compound Preparation: Purify the recombinant bromodomain of the target protein (e.g., SMARCA4). Prepare a concentrated stock solution of the inhibitor (e.g., PFI-3) in a suitable buffer.[16][18]
-
ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change associated with the binding event.
-
Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), which represents the binding affinity of the inhibitor for the target protein.[16][18]
Conclusion
Both PROTAC-mediated degradation with this compound and small molecule inhibition of SMARCA4/2 represent promising therapeutic avenues for SMARCA4-deficient cancers. This compound demonstrates potent and selective degradation of SMARCA2 and SMARCA4, leading to significant anti-proliferative effects. Small molecule inhibitors, targeting either the ATPase or bromodomain, also show efficacy in preclinical models. The choice between these strategies may depend on factors such as the desired level of target engagement, potential for off-target effects, and the specific genetic context of the tumor. The experimental data and protocols provided in this guide offer a framework for the continued evaluation and development of these important cancer therapeutics.
References
- 1. SMARCA4 Deficiency in Lung Cancer: From Signaling Pathway to Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. foghorntx.com [foghorntx.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biospace.com [biospace.com]
- 11. foghorntx.com [foghorntx.com]
- 12. Foghorn goes quiet on non-selective project | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. What are SMARCA4 inhibitors and how do they work? [synapse.patsnap.com]
- 26. Functional characterization of SMARCA4 variants identified by targeted exome-sequencing of 131,668 cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ACBI1 and PFI-3 Efficacy in Targeting the BAF Chromatin Remodeling Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent chemical tools targeting the BAF (SWI/SNF) chromatin remodeling complex: ACBI1, a proteolysis-targeting chimera (PROTAC) degrader, and PFI-3, a small molecule inhibitor. The BAF complex, a key regulator of chromatin structure and gene expression, is frequently mutated in human cancers, making its subunits attractive therapeutic targets.[1][2] This comparison focuses on their distinct mechanisms of action, efficacy, and the experimental methodologies used to evaluate their performance.
Overview and Mechanism of Action
This compound and PFI-3 both target core ATPase subunits of the BAF complex, SMARCA2 and SMARCA4, but through fundamentally different modalities.[1][3]
-
This compound is a heterobifunctional PROTAC degrader. It functions by inducing proximity between the target proteins (SMARCA2, SMARCA4, and also PBRM1) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5] This induced ternary complex formation leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome.[6] Therefore, this compound removes the target proteins from the cell entirely.
-
PFI-3 is a competitive inhibitor that targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of polybromo-1 (PB1(5)).[3][7] By occupying the acetyl-lysine binding pocket within these bromodomains, PFI-3 prevents the BAF complex from binding to acetylated histones, thereby displacing it from chromatin and inhibiting its function in gene regulation and DNA repair.[7][8] PFI-3 blocks a specific function of the target proteins without causing their degradation.
Comparative Efficacy and Potency
The different mechanisms of this compound and PFI-3 are reflected in their potency metrics and cellular effects. This compound's efficacy is measured by its ability to induce degradation (DC₅₀), while PFI-3's is measured by its binding affinity (Kd) and ability to inhibit bromodomain function.
| Parameter | This compound | PFI-3 |
| Mechanism | PROTAC Degrader | Bromodomain Inhibitor |
| Primary Targets | SMARCA2, SMARCA4, PBRM1 | Bromodomains of SMARCA2, SMARCA4, PB1(5) |
| Potency Metric | Degradation Concentration (DC₅₀) | Binding Affinity (Kd) |
| SMARCA2 Potency | DC₅₀: 6 nM (MV-4-11 cells)[2][9] | Kd: 110 nM[3] |
| SMARCA4 Potency | DC₅₀: 11 nM (MV-4-11 cells)[2][9] | Kd: 72-89 nM[3][10] |
| PBRM1 Potency | DC₅₀: 32 nM (MV-4-11 cells)[2][9] | Kd: 48-55 nM (for PB1(5) bromodomain)[3][11] |
Cellular Activity and Therapeutic Application
The distinct modes of action translate to different applications in cancer research and therapy.
This compound: As a degrader, this compound leads to the rapid and profound depletion of its target proteins.[9] This has been shown to induce potent anti-proliferative effects and apoptosis in cancer cell lines that are dependent on BAF complex ATPase activity.[2][9] This makes this compound a valuable tool for studying the consequences of acute BAF complex inactivation and a potential therapeutic agent for cancers with this specific vulnerability, such as certain types of acute myeloid leukemia (AML) and SMARCA4-mutant cancers.[1][2][9]
PFI-3: In contrast, PFI-3 as a single agent shows little to no toxicity or anti-proliferative effects in most cancer cell lines.[8][11][12] Its primary utility lies in its ability to sensitize cancer cells to DNA-damaging chemotherapeutic agents like doxorubicin.[8][13] By inhibiting the SWI/SNF complex's role in the DNA damage response (DDR), PFI-3 impairs the cell's ability to repair double-strand breaks (DSBs), leading to increased cell death.[7][8] This positions PFI-3 as a potential combination therapy agent to overcome chemoresistance.
| Feature | This compound | PFI-3 |
| Single-Agent Activity | Potent anti-proliferative effects and apoptosis in dependent cell lines (e.g., MV-4-11 IC₅₀: 28 nM).[9][14] | Minimal cytotoxic activity as a single agent.[8][13] |
| Combination Activity | Not its primary reported application. | Synergistically sensitizes cancer cells to DNA-damaging agents (e.g., doxorubicin, etoposide).[8][15] |
| Therapeutic Rationale | Direct targeting of cancers dependent on SMARCA2/4 for survival.[16] | Combination therapy to enhance efficacy of chemotherapy and overcome resistance.[8] |
| Example Cell Lines | Sensitive: MV-4-11 (AML), SK-MEL-5 (SMARCA4-mutant melanoma).[9] | Sensitizes: A549 (Lung), HT29 (Colon), LN229 (Glioblastoma).[8][17] |
Experimental Protocols
Evaluating the efficacy of a degrader versus an inhibitor requires distinct experimental approaches.
Key Experiments for this compound (Degrader)
-
Target Degradation Assay (Western Blot or Mass Spectrometry):
-
Objective: To quantify the reduction in target protein levels following this compound treatment.
-
Methodology:
-
Culture cancer cells (e.g., MV-4-11) to 70-80% confluency.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 hours).[9]
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies specific for SMARCA2, SMARCA4, and PBRM1, and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize bands.
-
Quantify band intensity to determine the DC₅₀ (concentration at which 50% of the protein is degraded).
-
-
-
Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Objective: To measure the effect of this compound-induced degradation on cell viability.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat with a serial dilution of this compound for 3-7 days.[18]
-
Add a reagent that measures ATP levels (indicative of viable cells).
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ (concentration that inhibits cell growth by 50%).
-
-
Key Experiments for PFI-3 (Inhibitor)
-
Target Engagement Assay (Chromatin Fractionation):
-
Objective: To confirm that PFI-3 displaces the BAF complex from chromatin in cells.
-
Methodology:
-
Treat cells (e.g., A549) with PFI-3 (e.g., 30 µM) for a set duration.[13]
-
Lyse cells and separate into cytoplasmic, nuclear soluble, and chromatin-bound fractions using differential centrifugation and extraction buffers.
-
Analyze each fraction by Western blot for SWI/SNF subunits (e.g., BRG1/SMARCA4).
-
A successful outcome shows a decrease of the target protein in the chromatin-bound fraction and a potential increase in the soluble fraction.
-
-
-
Synergy Assay (Colony Formation Assay):
-
Objective: To assess if PFI-3 enhances the cytotoxicity of a DNA-damaging agent.
-
Methodology:
-
Seed cells at low density in 6-well plates.
-
Treat cells with a DNA-damaging agent (e.g., doxorubicin) for a short period (e.g., 2 hours).[15]
-
Remove the drug and treat with PFI-3 or DMSO for an extended period (e.g., 2 weeks).
-
Fix the cells and stain with crystal violet.
-
Count the number of colonies. A synergistic effect is observed if the combination treatment results in significantly fewer colonies than either single agent alone.
-
-
Conclusion
This compound and PFI-3 represent two distinct and powerful strategies for targeting the BAF chromatin remodeling complex.
-
This compound acts as a potent degrader, causing the elimination of SMARCA2/4 and PBRM1 proteins. Its strength lies in its direct and profound anti-proliferative and apoptotic effects in cancers that are specifically dependent on these BAF subunits.
-
PFI-3 acts as a functional inhibitor, displacing the BAF complex from chromatin. While it lacks significant single-agent cytotoxicity, its ability to impair the DNA damage response makes it a promising candidate for combination therapies aimed at overcoming resistance to genotoxic drugs.
The choice between these molecules depends entirely on the desired therapeutic outcome and the specific vulnerabilities of the cancer being studied. This compound is suited for a direct, targeted degradation approach, while PFI-3 is ideal for a chemo-sensitization strategy.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Chemietek [chemietek.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. benchchem.com [benchchem.com]
- 8. The Bromodomain Inhibitor PFI-3 Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF [pubmed.ncbi.nlm.nih.gov]
- 9. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. medkoo.com [medkoo.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: ACBI1 vs. GNE-064 in Specific Cancer Models
For researchers, scientists, and drug development professionals, the targeting of the BAF (SWI/SNF) chromatin remodeling complex represents a promising frontier in oncology. Two notable compounds, ACBI1 and GNE-064, have emerged as key tools for investigating the vulnerabilities of this complex in various cancer models. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the appropriate tool for specific research needs.
This compound is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 subunit. In contrast, GNE-064 is a small molecule inhibitor that selectively binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, thereby inhibiting their function without inducing degradation. This fundamental difference in their mechanism of action underpins their distinct biological effects and potential therapeutic applications.
Quantitative Performance Data
To facilitate a direct comparison of the efficacy of this compound and GNE-064, the following tables summarize their performance metrics in various assays.
| Compound | Assay Type | Cell Line | Target | DC50 (nM) [1][2][3] | IC50 (nM) [1][2][4] |
| This compound | Degradation | MV-4-11 | SMARCA2 | 6 | - |
| MV-4-11 | SMARCA4 | 11 | - | ||
| MV-4-11 | PBRM1 | 32 | - | ||
| NCI-H1568 | SMARCA2 | 3.3 | - | ||
| NCI-H1568 | PBRM1 | 15.6 | - | ||
| Anti-Proliferation | MV-4-11 | - | - | 29 | |
| NCI-H1568 | - | - | 68 | ||
| SK-MEL-5 | - | - | 77 | ||
| GNE-064 | Inhibition | - | SMARCA4 | - | 35 |
| Target Engagement | U2OS | SMARCA2 | - | 100 (EC50) |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and GNE-064 are initiated by their interaction with the bromodomain of the BAF complex subunits. The subsequent cellular events, however, diverge significantly.
References
A Head-to-Head Comparison: The Advantages of ACBI1-Mediated Protein Degradation Over Traditional RNAi
For researchers, scientists, and drug development professionals, the precise modulation of protein levels is paramount for elucidating biological pathways and developing novel therapeutics. While RNA interference (RNAi) has long been a cornerstone of gene silencing, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and often advantageous approach. This guide provides an objective comparison of the PROTAC ACBI1, a potent degrader of the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4, and traditional RNAi techniques.
This comparison will delve into the fundamental differences in their mechanisms of action, efficacy, specificity, and duration of effect, supported by experimental data. Detailed protocols for key experiments are provided to enable researchers to design and execute their own comparative studies.
At a Glance: this compound vs. RNAi
| Feature | This compound (PROTAC) | Traditional RNAi (siRNA/shRNA) |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of the target protein. | Post-transcriptional: Degrades target mRNA to prevent protein synthesis. |
| Target Molecule | Protein (e.g., SMARCA2, SMARCA4) | Messenger RNA (mRNA) |
| Mode of Action | Catalytic: One this compound molecule can induce the degradation of multiple target protein molecules. | Stoichiometric within the RISC complex, though the complex itself is catalytic. |
| Onset of Effect | Rapid, with protein degradation observable within hours.[1] | Slower, as it depends on the turnover rate of the existing protein pool. |
| Duration of Effect | Reversible upon compound washout; duration is dependent on the target protein's resynthesis rate. | Long-lasting, with effects persisting for 5-7 days or until the siRNA is diluted by cell division. |
| Specificity | High selectivity for target proteins is achievable, as demonstrated by proteomic studies of this compound.[1] Potential for off-target degradation exists, often related to the E3 ligase binder. | Prone to off-target effects due to partial complementarity of the siRNA seed region to unintended mRNAs. |
| "Undruggable" Targets | Can target proteins lacking enzymatic activity or well-defined binding pockets by binding to any suitable surface. | Limited to targets with accessible mRNA sequences. |
Quantitative Performance Data
The efficacy of a protein knockdown technology is a critical consideration. The following tables summarize key quantitative data for this compound and comparable RNAi approaches targeting SMARCA2 and SMARCA4.
Table 1: Degradation Efficiency of this compound
| Target Protein | Cell Line | DC50 (Concentration for 50% Degradation) | Maximum Degradation (Dmax) | Reference |
| SMARCA2 | MV-4-11 | 6 nM | >95% | [1][2] |
| SMARCA4 | MV-4-11 | 11 nM | >95% | [1][2] |
| PBRM1 | MV-4-11 | 32 nM | >95% | [1][2] |
| SMARCA2 | NCI-H1568 | 3.3 nM | Not Reported | [1][2] |
Table 2: Knockdown Efficiency of Traditional RNAi
| Target Gene | Method | Cell Line | Knockdown Efficiency | Reference |
| SMARCA2 | Transient siRNA | Glioblastoma cells | Significant reduction in proliferation in SMARCA4-mutant cells | |
| SMARCA4 | siRNA | Human ARMS cell lines | Partially compromised cell viability | |
| General | Optimized siRNA | Various mammalian cells | Reproducibly ~90% |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the nuances of each technology.
Signaling Pathways
Caption: Mechanism of this compound-mediated protein degradation.
Caption: The canonical siRNA-mediated RNA interference pathway.
Experimental Workflows
Caption: Workflow for assessing this compound-mediated protein degradation.
Caption: Workflow for siRNA-mediated gene silencing and analysis.
Experimental Protocols
Protocol 1: this compound-Mediated Degradation of SMARCA2/4 in Cell Culture
Objective: To determine the dose-dependent degradation of SMARCA2 and SMARCA4 by this compound.
Materials:
-
Cell line of interest (e.g., MV-4-11)
-
Complete growth medium
-
This compound (and inactive cis-ACBI1 control)
-
DMSO (vehicle control)
-
Multi-well culture plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range would be from 1 nM to 10 µM. Prepare the inactive control (cis-ACBI1) and a DMSO-only control.
-
Cell Treatment: Add the diluted this compound, cis-ACBI1, or DMSO to the cells. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Incubation: Incubate the cells for a predetermined time, for example, 18 hours, at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the DMSO control for each concentration of this compound and determine the DC50 value.
Protocol 2: siRNA-Mediated Knockdown of SMARCA4
Objective: To knockdown the expression of SMARCA4 using siRNA and assess the efficiency at both the mRNA and protein level.
Materials:
-
Cell line of interest
-
Complete growth medium (antibiotic-free for transfection)
-
siRNA targeting SMARCA4 (and a non-targeting control siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Multi-well culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for SMARCA4 and a housekeeping gene (e.g., GAPDH)
-
Materials for Western blotting (as in Protocol 1)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in antibiotic-free medium so they are 60-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the SMARCA4 siRNA and non-targeting control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
For RNA analysis, lyse a set of cells and extract total RNA using a suitable kit.
-
For protein analysis, lyse the remaining cells as described in Protocol 1.
-
-
RT-qPCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for SMARCA4 and a housekeeping gene to determine the relative mRNA expression levels.
-
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 to assess the reduction in SMARCA4 protein levels.
-
Data Analysis: Calculate the percentage of mRNA and protein knockdown relative to the cells treated with the non-targeting control siRNA.
Conclusion: Choosing the Right Tool for the Job
Both this compound and traditional RNAi are powerful tools for reducing the levels of specific proteins. However, they operate through fundamentally different mechanisms, which results in distinct advantages and disadvantages.
This compound and PROTACs, in general, offer several key advantages:
-
Direct Action on Proteins: By targeting the protein directly, PROTACs can deplete both the existing protein pool and newly synthesized protein, leading to a more rapid and complete reduction in protein levels.
-
Catalytic Mechanism: The ability of a single PROTAC molecule to induce the degradation of multiple target proteins can lead to high potency at low concentrations.
-
Overcoming "Undruggable" Targets: PROTACs can be designed to bind to any suitable surface on a protein, not just an active site, thereby expanding the range of druggable targets.
-
High Specificity: As demonstrated with this compound, PROTACs can be engineered to have high selectivity for their target proteins, minimizing off-target effects.[1]
Traditional RNAi remains a valuable tool, particularly for:
-
Genetic Validation: RNAi is a well-established method for validating the role of a specific gene in a biological process.
-
Long-term Silencing: The effects of siRNA can be long-lasting, which is beneficial for studies requiring sustained protein depletion.
Ultimately, the choice between this compound and RNAi will depend on the specific experimental goals. For researchers seeking a rapid, potent, and highly selective method to deplete a target protein, particularly one that is difficult to inhibit with traditional small molecules, this compound and the PROTAC technology represent a superior approach. For routine gene silencing and genetic validation studies, traditional RNAi remains a viable and effective option. This guide provides the foundational information and protocols for researchers to make an informed decision and effectively utilize these powerful technologies in their work.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for ACBI1
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of ACBI1, a potent and cooperative PROTAC (Proteolysis Targeting Chimera) degrader. Adherence to these procedural guidelines is critical for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the immediate safety and handling requirements for this compound. This includes wearing appropriate Personal Protective Equipment (PPE) and understanding the compound's stability and storage conditions.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat must be worn to protect street clothes and skin from contamination.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound, including storage and solubility information.
| Parameter | Value | Source(s) |
| Molecular Weight | 936.10 g/mol | [1][2][3] |
| CAS Number | 2375564-55-7 | [1][2][3][4] |
| Appearance | Solid powder | |
| Storage (Solid) | -20°C for up to 3 years | [2] |
| Storage (In Solution) | -20°C for up to 1 month | [2] |
| Solubility in DMSO | 100 mg/mL (106.82 mM) | [1][2][3] |
| Solubility in Ethanol | 2 mg/mL (2.13 mM) | [1][2] |
| Water Solubility | Insoluble | [1][2] |
Experimental Protocols Cited
The disposal procedures outlined below are based on general best practices for chemical laboratory waste and information available for similar PROTAC compounds. Specific institutional and local regulations must always be followed.
Protocol for Segregation and Collection of this compound Waste:
-
Solid Waste:
-
Collect unused this compound powder and any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with chemical waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., in DMSO or other organic solvents) in a separate, dedicated, and clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Ensure the liquid waste container is securely sealed to prevent spills and evaporation.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling ACBI1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for the potent and selective proteolysis-targeting chimera (PROTAC) degrader, ACBI1. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
Given the cytotoxic potential of this compound, a comprehensive approach to personal protection is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended for all handling procedures. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Wear tightly sealed safety goggles to protect against splashes. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Respirator | Use a respirator and ensure adequate ventilation when handling the solid compound or when there is a risk of aerosolization. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.
Handling Procedures
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling.
-
Solution Preparation : When preparing solutions, such as dissolving in DMSO, do so in a designated area with appropriate ventilation.
Storage
-
Solid Form : Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Stock Solutions : Once dissolved, aliquot and store stock solutions at -20°C for up to one month or -80°C for up to six months. Protect from light and store under nitrogen. Avoid repeated freeze-thaw cycles.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 3 years | Keep in a dry, cool, and well-ventilated place. |
| In Solvent | -20°C | 1 month | Protect from light, store under nitrogen. |
| -80°C | 6 months | Protect from light, store under nitrogen. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste : Collect any solid waste, including empty containers and contaminated consumables (e.g., pipette tips, gloves), in a designated and properly labeled hazardous waste container.
-
Liquid Waste : Dispose of solutions containing this compound in a sealed, clearly labeled hazardous waste container. Do not pour down the drain.
Mechanism of Action of this compound
This compound is a PROTAC that functions by inducing the degradation of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3] It achieves this by simultaneously binding to the target protein's bromodomain and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][2][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
